(S)-P7C3-OMe
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Br2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHRERIIVOATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385472 | |
| Record name | 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301353-96-8 | |
| Record name | 3,6-Dibromo-α-[(phenylamino)methyl]-9H-carbazole-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301353-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P7C3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P7C3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ZWJ3QXR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol, more commonly known by its designation P7C3, is a novel aminopropyl carbazole compound that has garnered significant attention for its potent neuroprotective properties. Discovered through an unbiased in vivo screen for compounds that enhance adult hippocampal neurogenesis, P7C3 and its derivatives have demonstrated efficacy in a variety of preclinical models of neurodegenerative diseases and nerve injury. This technical guide provides a comprehensive overview of the core mechanism of action of P7C3, focusing on its interaction with Nicotinamide Phosphoribosyltransferase (NAMPT) and the subsequent modulation of the NAD+ salvage pathway. This document synthesizes key experimental findings, presents quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to serve as a valuable resource for researchers in the field.
Introduction
Neurodegenerative diseases and neuronal injury represent a significant and growing unmet medical need. A promising therapeutic strategy is the identification of small molecules that can protect neurons from cell death and promote their survival. 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3) emerged from a target-agnostic screen as a compound that enhances the survival of newborn neurons in the adult brain[1][2]. Subsequent studies have revealed that P7C3 is orally bioavailable, crosses the blood-brain barrier, and is non-toxic at efficacious doses[2][3]. The primary mechanism underlying its neuroprotective effects has been identified as the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway[1][4].
Core Mechanism of Action: NAMPT Activation and NAD+ Synthesis
The central tenet of P7C3's mechanism of action is its ability to positively modulate the activity of NAMPT. This enzyme is critical for cellular bioenergetics and signaling, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor to nicotinamide adenine dinucleotide (NAD+)[1][4].
Direct Target Identification
The identification of NAMPT as the direct intracellular target of P7C3 was achieved through a series of elegant experiments. An active derivative of P7C3, modified with a benzophenone for photo-crosslinking and an alkyne for click chemistry, was used to pull down its binding partners from cell lysates. This led to the successful identification of NAMPT as the protein that P7C3 directly interacts with[1][5].
Enhancement of NAMPT Enzymatic Activity
In vitro studies using purified, recombinant human NAMPT have demonstrated that active variants of P7C3, such as P7C3-A20, directly enhance the enzyme's catalytic activity in a dose-dependent manner[1][4]. This enhancement of NAMPT activity leads to an increased rate of NMN production from nicotinamide, thereby boosting the cellular NAD+ pool.
Restoration of Cellular NAD+ Levels
In cellular models of NAD+ depletion, such as doxorubicin-induced toxicity, treatment with P7C3 has been shown to restore intracellular NAD+ levels[1][4]. Doxorubicin is known to activate poly(ADP-ribose) polymerase (PARP), an enzyme that consumes large amounts of NAD+ for DNA repair, leading to a significant drop in cellular NAD+ concentrations. P7C3's ability to counteract this effect by stimulating the NAMPT-mediated salvage pathway underscores its role in maintaining NAD+ homeostasis[1].
Signaling Pathways
The neuroprotective effects of P7C3 are mediated through the downstream consequences of increased cellular NAD+ levels. NAD+ is a crucial co-substrate for a class of enzymes called sirtuins, which play a vital role in cellular stress resistance, metabolism, and longevity.
The NAMPT-NAD+-Sirtuin Axis
By increasing the availability of NAD+, P7C3 indirectly activates sirtuins, particularly SIRT1. SIRT1 is a protein deacetylase that targets a wide range of substrates to orchestrate a pro-survival cellular program. The activation of SIRT1 signaling cascades is believed to be a key contributor to the neuroprotective effects of P7C3[6]. The relationship between P7C3, NAMPT, NAD+, and downstream effectors is depicted in the signaling pathway diagram below.
Caption: P7C3 activates NAMPT, increasing NAD+ levels and stimulating SIRT1-mediated neuroprotection.
Quantitative Data
The following table summarizes the available quantitative data for P7C3 and its analogs. It is important to note that much of the detailed quantitative analysis has been performed on optimized derivatives of the parent P7C3 compound.
| Compound | Assay | Result | Reference |
| P7C3 | In vivo hippocampal neurogenesis | Maximal efficacy at 5 mg/kg/day (oral) | [2] |
| P7C3-A20 | Doxorubicin-induced toxicity protection | 5 µM showed significant protection | [5] |
| P7C3-A20 | Toxicity in cultured human cell lines | IC50 > 10 µM | [2] |
| (-)-P7C3-S243 | Toxicity in cultured human cell lines | IC50 > 10 µM | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of P7C3.
NAMPT Enzymatic Activity Assay
A coupled-enzyme assay is utilized to measure the activity of purified recombinant NAMPT.
-
Reaction Mixture: The reaction is initiated by adding purified NAMPT to a solution containing nicotinamide, ATP, and phosphoribosyl pyrophosphate (PRPP).
-
Coupling Enzymes: The reaction mixture also contains NMNAT (nicotinamide mononucleotide adenylyltransferase) and a suitable dehydrogenase (e.g., alcohol dehydrogenase).
-
Detection: The NMN produced by NAMPT is converted to NAD+ by NMNAT. The generated NAD+ is then used by the dehydrogenase to produce a detectable signal, such as the conversion of a substrate to a fluorescent or chromogenic product, or the change in absorbance due to NADH formation.
-
P7C3 Treatment: To assess the effect of P7C3, the compound is pre-incubated with NAMPT before initiating the reaction. The change in reaction rate is then measured to determine the extent of activation[1].
Caption: Workflow for the coupled-enzyme assay to measure NAMPT activity.
Cellular NAD+ Level Measurement
-
Cell Culture and Treatment: Cells (e.g., U2OS) are cultured under standard conditions. To induce NAD+ depletion, cells are treated with an agent like doxorubicin. A separate group of cells is pre-treated with P7C3 before doxorubicin exposure.
-
Cell Lysis: After the treatment period, cells are harvested and lysed to release intracellular metabolites.
-
NAD+ Quantification: The concentration of NAD+ in the cell lysates is determined using a commercially available NAD+/NADH assay kit. These kits typically use a cycling enzymatic reaction that generates a product quantifiable by colorimetry or fluorometry.
-
Normalization: The measured NAD+ levels are normalized to the total protein concentration in each sample to account for variations in cell number[7].
In Vivo Neurogenesis Assay
-
Animal Model: Adult mice are used for this assay.
-
BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that is incorporated into the DNA of proliferating cells.
-
P7C3 Administration: Mice are treated with P7C3 (e.g., 5 mg/kg/day) or a vehicle control, typically via oral gavage, for a specified period (e.g., 30 days).
-
Tissue Processing: At the end of the treatment period, the mice are euthanized, and their brains are harvested, fixed, and sectioned.
-
Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify the labeled newborn cells and a neuronal marker (e.g., NeuN) to confirm their neuronal phenotype.
-
Quantification: The number of BrdU+/NeuN+ cells in the dentate gyrus of the hippocampus is quantified using microscopy to determine the net level of neurogenesis[2].
Other Potential Mechanisms and Future Directions
While the activation of NAMPT is the most well-established mechanism of action for P7C3's neuroprotective effects, some studies have suggested other potential targets, particularly at higher concentrations.
-
RRM2 and cGAS-STING Pathway: In the context of renal cell carcinoma, high concentrations of P7C3 have been shown to suppress tumor growth by reducing the expression of ribonucleotide reductase subunit M2 (RRM2) and activating the cGAS-STING signaling pathway[8].
-
Phosphoglycerate Kinase 1 (PGK1): A human protein microarray study identified PGK1, a key enzyme in glycolysis, as a potential binding partner for P7C3 in glioma cells[9].
These findings suggest that P7C3 may have a broader range of biological activities, which could be context-dependent (e.g., cell type, compound concentration). Further research is warranted to fully elucidate these alternative mechanisms and their potential therapeutic implications.
Conclusion
3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3) represents a promising class of neuroprotective agents with a well-defined core mechanism of action. By activating the rate-limiting enzyme NAMPT in the NAD+ salvage pathway, P7C3 enhances cellular NAD+ levels, which in turn promotes neuronal survival, likely through the activation of sirtuin-dependent signaling pathways. The compelling preclinical data for P7C3 and its analogs in various models of neurological disorders highlight its potential for further development as a novel therapeutic for these devastating conditions. This guide provides a foundational understanding of P7C3's mechanism, which will be critical for designing future studies and ultimately translating this promising compound into the clinic.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Aminopropyl Carbazole P7C3: A Technical Guide to its Cellular Targets and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P7C3 series of aminopropyl carbazole compounds represents a promising class of neuroprotective agents with demonstrated efficacy in a variety of preclinical models of neurodegenerative diseases and neuronal injury. Discovered through an unbiased in vivo screen for compounds that enhance hippocampal neurogenesis, the mechanism of action of P7C3 has been elucidated, revealing a novel pathway for therapeutic intervention. This technical guide provides an in-depth overview of the neuroprotective properties of P7C3 and its derivatives, their primary cellular target, the downstream signaling pathways, quantitative efficacy data, and detailed experimental protocols for their study.
Introduction
Neurodegenerative diseases, such as Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and traumatic brain injury (TBI), are characterized by the progressive loss of neuronal structure and function. Currently, there is a significant unmet medical need for therapeutics that can halt or reverse this neuronal death. The P7C3 class of compounds, including the parent molecule P7C3 and its more potent derivatives P7C3-A20 and (-)-P7C3-S243, have emerged as significant candidates in the field of neuroprotection.[1][2][3] These orally bioavailable, brain-penetrant small molecules have shown remarkable efficacy in promoting the survival of both developing and mature neurons in various animal models.[2][4] The primary mechanism of action for the P7C3 family is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis.[5][6] By enhancing NAMPT activity, P7C3 compounds replenish cellular NAD+ levels, a critical molecule for neuronal health and survival.[5][7]
Mechanism of Action: Targeting the NAD+ Salvage Pathway
The neuroprotective effects of the P7C3 family of compounds are primarily attributed to their ability to positively modulate the activity of nicotinamide phosphoribosyltransferase (NAMPT).[5][7] NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is the main route for NAD+ biosynthesis in mammals.[8] NAD+ is an essential coenzyme involved in numerous cellular processes, including redox reactions, energy metabolism, and as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that are involved in DNA repair and cell death pathways.[9]
Under conditions of cellular stress, such as those induced by neurotoxins or injury, NAD+ levels can become depleted, leading to mitochondrial dysfunction and apoptosis.[5] P7C3 compounds have been shown to bind to and allosterically activate NAMPT, thereby increasing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the precursor to NAD+.[5][10] This leads to a restoration of cellular NAD+ pools, which in turn supports neuronal survival and function.[5]
Signaling Pathway Diagram
Cellular Targets
Primary Target: Nicotinamide Phosphoribosyltransferase (NAMPT)
The primary cellular target of the P7C3 class of compounds was identified as NAMPT through a photo-crosslinking and click chemistry approach.[4][5] A derivative of P7C3, P7C3-S326, containing a benzophenone for photo-crosslinking and an alkyne for click chemistry, was used to covalently label its binding partners in cell lysates.[4] Competition experiments with excess P7C3-A20, a more potent analog, demonstrated specific binding to a 70 kDa protein, which was subsequently identified as NAMPT by mass spectrometry.[4] Further validation was provided by in vitro enzymatic assays showing that P7C3 derivatives directly enhance the activity of purified NAMPT.[5]
Potential Off-Target Effects
While NAMPT is the primary target for the neuroprotective effects of P7C3, other cellular interactions have been reported, particularly at higher concentrations.
-
Phosphoglycerate Kinase 1 (PGK1): In glioma cells, P7C3 has been shown to directly target PGK1, a key enzyme in glycolysis.[11][12] This interaction leads to the degradation of PGK1, thereby inhibiting aerobic glycolysis and suppressing glioma growth.[11][12] This anti-cancer effect occurs at higher concentrations than those required for neuroprotection.[9]
-
cGAS-STING Pathway: At high concentrations (e.g., 30 μM), P7C3 has been observed to activate the cGAS-STING signaling pathway in renal cell carcinoma.[9] This pathway is involved in the innate immune response to cytosolic DNA and can lead to apoptosis. The activation of this pathway by P7C3 appears to be mediated through the regulation of the RRM2/Bcl-2/BAX axis.[9]
Quantitative Data on Neuroprotective Efficacy
The efficacy of P7C3 and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vivo Efficacy of P7C3 and Derivatives in Neurodegenerative and Injury Models
| Compound | Model | Species | Dosing Regimen | Key Efficacy Readout | Reference(s) |
| P7C3 | Hippocampal Neurogenesis | Mouse | 20 mg/kg/day, i.p. | Increased survival of newborn neurons | [13] |
| P7C3-A20 | Parkinson's Disease (MPTP) | Mouse | 1-5 mg/kg/day | Nearly complete rescue of TH+ neurons at 5 mg/kg | [2] |
| (-)-P7C3-S243 | Parkinson's Disease (6-OHDA) | Rat | Post-injury administration | Blocked dopaminergic neuron cell death and preserved motor function | [8] |
| P7C3-A20 | Traumatic Brain Injury (Blast-mediated) | Mouse | 10 mg/kg/day, i.p. (chronic) | Reversed cognitive impairment and restored blood-brain barrier integrity | [14][15] |
| P7C3-S243 | Traumatic Brain Injury (Blast-mediated) | Mouse | 3, 10, 30 mg/kg/day, i.p. | Complete protection of hippocampal-dependent spatial memory at all doses | [16][17] |
| P7C3-A20 | Amyotrophic Lateral Sclerosis (G93A-SOD1) | Mouse | Not specified | Neuroprotective activity observed | [2] |
Table 2: In Vitro Efficacy and Potency of P7C3 Derivatives
| Compound | Assay | Cell Line/System | Concentration | Effect | Reference(s) |
| P7C3-A20 | Doxorubicin-induced toxicity | U2OS cells | 5 µM | Protection from doxorubicin-mediated toxicity | [7] |
| P7C3-A20 | NAMPT Enzymatic Assay | Purified human NAMPT | Dose-dependent | Enhanced enzymatic activity | [5] |
| P7C3 | Renal Cell Carcinoma Proliferation | 786-O and Caki-1 cells | 30 µM | Suppressed proliferation and induced apoptosis | [9] |
| P7C3-A20 | Oxidative Stress | Human brain microvascular endothelial cells | Dose-dependent | Blocked H2O2-induced cell death | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neuroprotective properties and cellular targets of P7C3.
In Vivo Hippocampal Neurogenesis Assay
This protocol is designed to assess the effect of P7C3 compounds on the survival of newborn neurons in the adult mouse hippocampus.
Workflow Diagram:
Methodology:
-
Animal Dosing: Administer the P7C3 compound or vehicle to adult mice via the desired route (e.g., intraperitoneal injection) at the specified dose and frequency.[13]
-
BrdU Labeling: To label dividing cells, administer a pulse of 5'-bromo-2'-deoxyuridine (BrdU) via intraperitoneal injection (e.g., 50 mg/kg).[6][13][18]
-
Survival Period: Continue the P7C3/vehicle administration for a defined period (e.g., 4 weeks) to allow for the differentiation and maturation of the labeled cells.[2]
-
Tissue Processing: At the end of the survival period, perfuse the animals with saline followed by 4% paraformaldehyde.[6] Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the brains coronally (e.g., 40 µm thickness) using a cryostat or vibratome.
-
Immunohistochemistry:
-
Perform antigen retrieval for BrdU staining (e.g., incubation in 2N HCl).
-
Incubate sections with primary antibodies against BrdU (to identify labeled cells) and a mature neuronal marker such as NeuN.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
-
Imaging and Quantification: Acquire images of the dentate gyrus using a confocal microscope.[2] Use unbiased stereological methods to quantify the number of BrdU-positive and BrdU/NeuN double-positive cells.[19]
In Vitro NAMPT Enzymatic Activity Assay
This coupled enzymatic assay measures the ability of P7C3 compounds to enhance the activity of purified NAMPT.[5]
Workflow Diagram:
Methodology:
-
Reagents:
-
Purified recombinant human NAMPT and NMNAT enzymes.
-
Reaction buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2).
-
Substrates: Nicotinamide, ATP, Ethanol.
-
Coupling enzyme: Alcohol dehydrogenase.
-
P7C3 compound dissolved in DMSO.
-
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, substrates, and coupling enzymes.
-
Compound Addition: Add the P7C3 compound at various concentrations or vehicle (DMSO) to the wells.
-
Initiate Reaction: Start the reaction by adding purified NAMPT.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.[5]
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the P7C3 compound and compare it to the vehicle control to determine the extent of NAMPT activation.
Photo-crosslinking and Target Identification
This protocol outlines the general steps for identifying the cellular target of P7C3 using a photo-activatable probe.[4][5][20]
Logical Relationship Diagram:
Methodology:
-
Probe Synthesis: Synthesize a P7C3 analog containing a photo-reactive group (e.g., benzophenone or diazirine) and a reporter handle (e.g., an alkyne for click chemistry).[4][20]
-
Cell Lysis: Prepare a protein lysate from a relevant cell line.
-
Incubation: Incubate the cell lysate with the photo-probe. For competition experiments, pre-incubate a parallel sample with a 10-100 fold molar excess of a non-probe P7C3 analog (e.g., P7C3-A20).[20]
-
UV Cross-linking: Irradiate the samples with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.[4]
-
Click Chemistry: Add a reporter molecule containing an azide group (e.g., azide-biotin or azide-fluorophore) along with the necessary catalysts (e.g., copper(I)) to attach the reporter to the probe via click chemistry.
-
Detection and Identification:
-
If a fluorescent reporter was used, visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. The specific target will appear as a band that is diminished in the competition lane.[4]
-
If a biotin reporter was used, enrich the labeled proteins using streptavidin beads, followed by elution and identification by mass spectrometry.
-
Conclusion
The P7C3 family of aminopropyl carbazoles represents a significant advancement in the quest for effective neuroprotective therapeutics. Their well-defined mechanism of action, centered on the activation of NAMPT and the enhancement of the NAD+ salvage pathway, provides a strong rationale for their development. The extensive preclinical data, demonstrating efficacy in models of both chronic neurodegeneration and acute neuronal injury, underscore their therapeutic potential. While off-target effects have been noted at higher concentrations, the neuroprotective window appears to be well-tolerated. Further research and clinical investigation are warranted to translate the promising preclinical findings of P7C3 and its derivatives into novel treatments for patients suffering from a range of devastating neurological disorders.
References
- 1. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [iro.uiowa.edu]
- 9. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis [jcancer.org]
- 10. researchgate.net [researchgate.net]
- 11. The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The P7C3 class of neuroprotective compounds exerts antidepressant efficacy in mice by increasing hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brief treatment with P7C3-A20 in chronic blast-mediated traumatic brain injury, one year after blast exposure, improves cognition, restores the blood-brain barrier, and reduces neurodegeneration. | Cleveland Brain Health InitiativeBrief treatment with P7C3-A20 in chronic blast-mediated traumatic brain injury, one year after blast exposure, improves cognition, restores the blood-brain barrier, and reduces neurodegeneration. | Cleveland Brain Health Initiative | School of Medicine | Case Western Reserve University [case.edu]
- 15. pnas.org [pnas.org]
- 16. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the Carbazole Moiety in the Neuroprotective Activity of P7C3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The P7C3 class of aminopropyl carbazole compounds has emerged as a promising therapeutic avenue for a range of neurodegenerative diseases and neuronal injuries.[1][2][3][4] At the heart of this class of molecules lies the carbazole moiety, a rigid, planar heterocyclic structure that is indispensable for their biological activity. This technical guide delves into the pivotal role of the carbazole group in the neuroprotective effects of P7C3, detailing its mechanism of action, structure-activity relationships, and the experimental methodologies used to elucidate its function.
The Core Mechanism: Allosteric Activation of NAMPT
The neuroprotective effects of P7C3 and its analogs are primarily attributed to their ability to enhance the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis.[5][6][7][8][9] By binding to and allosterically activating NAMPT, P7C3 compounds boost cellular NAD+ levels.[5][7][10][11] This elevation in NAD+ is critical for counteracting the neuronal damage seen in various pathological conditions, as NAD+ is a vital cofactor for enzymes involved in cellular energy metabolism, DNA repair, and signaling, including the sirtuins.[5]
The carbazole moiety is a critical component of the P7C3 pharmacophore, providing a rigid scaffold that correctly positions the other functional groups for optimal interaction with the NAMPT enzyme. While the precise binding site and the nature of the interaction are still under investigation, structure-activity relationship (SAR) studies have underscored the importance of the carbazole core.
Structure-Activity Relationship: The Significance of the Carbazole Core
Medicinal chemistry campaigns aimed at optimizing the potency and drug-like properties of P7C3 have generated a wealth of data on the importance of the carbazole moiety. These studies have revealed that modifications to the carbazole ring system can dramatically alter the neuroprotective efficacy of the resulting compounds.
One of the key findings is that the substitution pattern on the carbazole ring is crucial for activity. For instance, the presence of bromine atoms at the 3 and 6 positions of the carbazole nucleus is a common feature of many potent P7C3 analogs. Replacing both bromine atoms with methyl groups results in a nearly inactive compound.[1] This suggests that the electronic properties and steric bulk imparted by the bromine atoms are important for the interaction with NAMPT.
Furthermore, the integrity of the carbazole ring system itself is essential. Analogs lacking the carbazole core have consistently shown diminished or abolished neuroprotective activity, highlighting its role as the foundational structural element.
Quantitative Data on P7C3 and its Analogs
The following tables summarize key quantitative data for P7C3 and some of its notable analogs, demonstrating the impact of structural modifications on their neuroprotective and NAMPT-activating properties.
| Compound | In vivo Hippocampal Neurogenesis Assay (Dose) | Relative Activity vs. P7C3 | Reference |
| P7C3 | 5 mg/kg/day (maximal efficacy) | 1x | [1] |
| P7C3-A20 | - | More active | [1] |
| (-)-P7C3-S243 | 3 mg/kg/day (complete protection in TBI model) | More active | [8] |
| (+)-P7C3-S243 | 3 mg/kg/day (no efficacy in TBI model) | Less active | [8] |
| Compound 4 (lacking N-phenyl ring) | - | Reduced activity | [1] |
| Compound 6 (both bromines replaced with methyl) | - | Nearly inactive | [1] |
| Compound | Doxorubicin Toxicity Protection (Cell-based Assay) | NAMPT Enzymatic Activity Enhancement | Reference |
| P7C3-A20 | Protects U2OS cells | Dose-dependent activation | [7][9] |
| (-)-P7C3-S243 | More active than (+)-enantiomer | - | [9] |
| (+)-P7C3-S243 | Less active than (-)-enantiomer | - | [9] |
| P7C3-S6 (inactive analog) | No protection | No enhancement | [9] |
| P7C3-S117 (inactive analog) | No protection | No enhancement | [9] |
Key Experimental Protocols
The elucidation of the P7C3 mechanism of action and the role of the carbazole moiety has been made possible through a series of key experiments.
In Vivo Hippocampal Neurogenesis Assay
This assay was instrumental in the initial discovery of P7C3 and is used to assess the neurogenic and neuroprotective properties of its analogs in living animals.
-
Animal Model: Adult male mice are typically used.
-
Compound Administration: Test compounds are administered systemically, for example, via intraperitoneal (IP) injection or oral gavage, over a defined period (e.g., 7 days).
-
Labeling of Newborn Neurons: To label proliferating cells, the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is injected.
-
Tissue Processing and Analysis: After the treatment period, the animals are euthanized, and their brains are sectioned. Immunohistochemistry is performed using antibodies against BrdU and neuronal markers (e.g., NeuN) to quantify the number of surviving newborn neurons in the dentate gyrus of the hippocampus.
Target Identification via Photocrosslinking and Click Chemistry
This powerful technique was employed to identify NAMPT as the direct binding target of P7C3.
-
Probe Synthesis: A derivative of P7C3, such as P7C3-S326, is synthesized to include a benzophenone moiety for photocrosslinking and an alkyne group for subsequent "click" chemistry.[7]
-
Photocrosslinking: The probe is incubated with cell lysates or purified proteins. Upon exposure to UV light, the benzophenone group forms a covalent bond with the interacting protein.
-
Click Chemistry: An azide-containing reporter molecule (e.g., a fluorescent dye or biotin) is then attached to the alkyne group on the probe via a copper-catalyzed cycloaddition reaction.
-
Target Identification: The labeled protein can then be visualized by in-gel fluorescence or purified using affinity chromatography (if a biotin tag was used) and identified by mass spectrometry. Competition experiments with active and inactive P7C3 analogs are used to confirm the specificity of the interaction.[9][12]
NAMPT Enzymatic Activity Assay
This in vitro assay directly measures the effect of P7C3 compounds on the enzymatic activity of NAMPT.
-
Reaction Components: The assay is typically performed in a coupled enzyme system. Recombinant human NAMPT, nicotinamide (the substrate), ATP, and phosphoribosyl pyrophosphate (PRPP) are included. The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is then converted to NAD+ by NMNAT (Nicotinamide Mononucleotide Adenylyltransferase). The production of NAD+ is then measured by a third enzyme, such as alcohol dehydrogenase, which reduces NAD+ to NADH, leading to a change in absorbance at 340 nm.
-
Compound Incubation: Test compounds are incubated with the reaction mixture.
-
Data Analysis: The rate of NADH production is monitored over time to determine the enzymatic activity of NAMPT in the presence and absence of the test compound. Dose-response curves are generated to determine the potency of the compound as a NAMPT activator.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of P7C3 and a representative experimental workflow for target identification.
Caption: P7C3 signaling pathway.
Caption: P7C3 target identification workflow.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Neuroprotective efficacy of P7C3 compounds in primate hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 7. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The neuroprotective compound P7C3-A20 promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of P7C3 against spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol
An In-depth Technical Guide to 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol, commonly known as P7C3, is a synthetic aminopropyl carbazole derivative that has garnered significant attention in the scientific community for its potent neuroprotective properties. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of P7C3. A key focus is placed on its primary mechanism of action, the activation of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. This guide also explores a secondary mechanism related to its potential as an anti-cancer agent. Detailed experimental protocols for relevant biological assays and data are presented to facilitate further research and development of this promising therapeutic compound.
Physical and Chemical Properties
3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol is a solid organic compound with the molecular formula C21H18Br2N2O.[1] Its structure features a dibrominated carbazole core linked to an ethanol group and a phenylaminomethyl side chain.
Table 1: Physical and Chemical Properties of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol
| Property | Value | Reference |
| Molecular Formula | C21H18Br2N2O | [1] |
| Molecular Weight | 474.19 g/mol | |
| Appearance | Solid | [1] |
| CAS Number | 301353-96-8 | |
| Synonyms | P7C3, 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol | |
| Solubility | Soluble in DMSO (95 mg/mL) | [2] |
Note: A specific melting point and boiling point have not been definitively reported in the reviewed literature.
Synthesis
A potential synthetic workflow is outlined below:
References
P7C3-Mediated Activation of Nicotinamide Phosphoribosyltransferase (NAMPT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopropyl carbazole compound P7C3 and its derivatives have emerged as promising neuroprotective agents. Their mechanism of action is primarily attributed to the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By enhancing NAMPT activity, P7C3 compounds elevate intracellular NAD+ levels, a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. This technical guide provides an in-depth overview of the core aspects of P7C3-mediated NAMPT activation, including its mechanism of action, downstream signaling effects, and potential off-target interactions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a pivotal role in a myriad of biological processes. It exists in an oxidized (NAD+) and a reduced (NADH) form, acting as a critical hydride transfer molecule in redox reactions central to metabolism. Beyond its role in bioenergetics, NAD+ serves as a substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38/157, thereby regulating a wide range of cellular functions such as DNA repair, chromatin remodeling, and immune responses.
A decline in cellular NAD+ levels has been implicated in aging and a variety of pathological conditions, including neurodegenerative diseases. Consequently, strategies to augment NAD+ levels have garnered significant interest as potential therapeutic interventions. One such strategy involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary salvage pathway for NAD+ synthesis from nicotinamide.
The P7C3 family of aminopropyl carbazole compounds was identified through an unbiased in vivo screen for agents that promote neurogenesis.[1] Subsequent studies revealed that the neuroprotective effects of P7C3 and its more potent analog, P7C3-A20, are mediated through the activation of NAMPT and the subsequent increase in intracellular NAD+ concentrations.[1][2] This guide provides a comprehensive technical overview of the activation of NAMPT by P7C3, intended for researchers and professionals in the fields of neuroscience and drug development.
Mechanism of Action: P7C3 as a NAMPT Activator
The precise mechanism by which P7C3 activates NAMPT is a subject of ongoing investigation, with evidence supporting both direct and indirect modes of action.
Evidence for Direct Allosteric Activation
Initial studies suggested that P7C3 and its analogs directly bind to and allosterically activate NAMPT. Photocrosslinking experiments using a P7C3 derivative identified NAMPT as a direct binding partner.[1] Furthermore, in vitro enzyme activity assays with purified recombinant NAMPT demonstrated that active P7C3 variants enhance its enzymatic activity.[1] This has led to the hypothesis that P7C3 binds to a site on NAMPT distinct from the active site, inducing a conformational change that increases its catalytic efficiency.
Evidence for Indirect or Transient Interaction
More recent studies utilizing cellular thermal shift assays (CETSA) have presented conflicting evidence. These studies suggest that P7C3-A20 may only transiently or indirectly interact with NAMPT, as it did not consistently induce a thermal stabilization of the enzyme, a hallmark of direct ligand binding.[3] These findings raise the possibility that P7C3's effects on NAMPT activity could be mediated through an upstream regulator or by influencing the cellular environment to favor NAMPT function.
Quantitative Analysis of NAMPT Activation
The potency of P7C3 and its analogs in activating NAMPT has been characterized in various studies. The following table summarizes key quantitative data.
| Compound | Assay Type | Cell/System | EC50 | Fold Activation | Reference |
| P7C3-A20 | In vitro NAMPT activity | Purified recombinant NAMPT | Not explicitly stated | Dose-dependent increase | [1] |
| (-)-P7C3-S243 | In vitro NAMPT activity | Purified recombinant NAMPT | More active than racemate | Dose-dependent increase | [1] |
| P7C3-A20 | Cellular NAD+ levels | Doxorubicin-treated U2OS cells | ~1 µM | Dose-dependent restoration | [1] |
| P7C3-A20 | Cellular NAD+ levels | Primary cortical neurons | 100 nM | Partial rescue of doxorubicin-induced depletion | [4] |
| P7C3-A20 | Tissue NAD+ levels | Rat sciatic nerve (PTX model) | 20 mg/kg/day (i.p.) | Significant recovery | [2] |
Downstream Signaling Pathways
The elevation of intracellular NAD+ levels by P7C3-mediated NAMPT activation has profound effects on downstream signaling pathways, primarily through the modulation of NAD+-dependent enzymes such as sirtuins and PARPs.
Sirtuin Activation
Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that regulate a wide array of cellular processes, including gene expression, metabolism, and stress responses. The activity of sirtuins is directly dependent on the availability of NAD+. By increasing the intracellular NAD+ pool, P7C3 can enhance sirtuin activity.
One of the key sirtuins implicated in neuroprotection is SIRT1. Activated SIRT1 can deacetylate and thereby modulate the activity of numerous substrates, including:
-
p53: Deacetylation of p53 by SIRT1 inhibits its pro-apoptotic activity, promoting cell survival.[5]
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): Deacetylation of PGC-1α enhances its activity, leading to increased mitochondrial biogenesis and function.
-
NF-κB: SIRT1-mediated deacetylation of the p65 subunit of NF-κB suppresses its transcriptional activity, leading to a reduction in inflammation.[6]
Modulation of PARP Activity
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and cell death signaling. PARP1, the most abundant member, is activated by DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate. This process is crucial for the recruitment of DNA repair machinery.
While severe DNA damage can lead to hyperactivation of PARP1 and depletion of NAD+, ultimately causing cell death, a sufficient supply of NAD+ is essential for its DNA repair functions. By maintaining the NAD+ pool, P7C3 can support the appropriate level of PARP1 activity required for efficient DNA repair, thereby preventing neuronal apoptosis in the face of genotoxic stress.
Experimental Protocols
In Vitro NAMPT Activity Assay (Bioluminescent)
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
NMNAT (Nicotinamide mononucleotide adenylyltransferase)
-
Alcohol dehydrogenase (ADH)
-
Luciferase-based detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well white, opaque microplates
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing NAM, PRPP, ATP, NMNAT, and ADH at their final desired concentrations.
-
Compound Addition: Add the P7C3 compound or vehicle control to the wells of the microplate.
-
Enzyme Addition: Add the recombinant NAMPT enzyme to the wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Add the luciferase-based detection reagent to each well according to the manufacturer's instructions. This reagent contains luciferase and its substrate, which will produce a luminescent signal in the presence of NADH generated by the coupled enzyme reactions.
-
Measurement: Measure the luminescence using a plate reader. The intensity of the luminescent signal is proportional to the NAMPT activity.
Cellular NAD+ Quantification by HPLC
This protocol provides a general guideline for the extraction and quantification of NAD+ from cultured cells or tissue samples using high-performance liquid chromatography (HPLC).
Materials:
-
Cultured cells or tissue samples
-
Perchloric acid (PCA), ice-cold
-
Potassium carbonate (K₂CO₃)
-
Phosphate buffer (for mobile phase)
-
Methanol (for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Sample Collection and Lysis:
-
For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in a known volume of ice-cold PCA (e.g., 0.6 M).
-
For tissue samples, homogenize the tissue in ice-cold PCA.
-
-
Protein Precipitation: Incubate the samples on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Neutralization: Carefully collect the supernatant and neutralize it by adding K₂CO₃. The pH should be adjusted to approximately 6.5-7.0.
-
Centrifugation: Centrifuge again to pellet the potassium perchlorate precipitate.
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a known volume of the sample onto the C18 column.
-
Elute the sample using a gradient of phosphate buffer and methanol.
-
Detect NAD+ by its UV absorbance at 260 nm.
-
-
Quantification: Determine the concentration of NAD+ in the sample by comparing the peak area to a standard curve generated with known concentrations of NAD+. Normalize the results to the initial cell number or tissue weight.
Potential Off-Target Effects
A cellular thermal shift assay coupled with mass spectrometry (CETSA-MS) has been employed to investigate the off-target profile of P7C3-A20.[3] While the interaction with NAMPT was found to be transient, the study identified several potential off-target proteins, primarily molecular chaperones located in the endoplasmic reticulum, including:
-
Endoplasmin (HSP90B1)
-
Glucose-regulated protein 78 kDa (HSPA5/GRP78)
-
Hypoxia up-regulated protein 1 (HYOU1)
-
Protein disulfide-isomerases (PDIA4, PDIA6)
The interaction with these chaperone proteins suggests that part of the neuroprotective effect of P7C3 could be mediated through the enhancement of cellular protein folding capacity and stress response pathways. Further validation of these off-target interactions is necessary to fully understand the complete pharmacological profile of P7C3.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P7C3 activates NAMPT in the NAD+ salvage pathway.
Caption: Workflow for evaluating P7C3's effect on NAMPT.
Caption: Downstream effects of P7C3-mediated NAD+ increase.
Conclusion
The P7C3 family of compounds represents a promising therapeutic strategy for neurodegenerative diseases by targeting the fundamental cellular process of NAD+ biosynthesis. Their ability to activate NAMPT and subsequently elevate NAD+ levels offers a mechanism to counteract the age-related and disease-associated decline in this critical coenzyme. While the precise molecular interaction between P7C3 and NAMPT requires further clarification, the downstream consequences of increased NAD+ on sirtuin and PARP activity provide a strong rationale for its neuroprotective effects. The potential for off-target effects, particularly on cellular chaperones, warrants further investigation and may reveal additional mechanisms contributing to the beneficial actions of P7C3. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of P7C3 and other NAMPT activators.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of P7C3 and Its Analogs: A Technical Guide to a Promising Class of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopropyl carbazole compound P7C3 has emerged as a significant lead in the quest for effective neuroprotective therapeutics. Discovered through an unbiased in vivo screen for agents that enhance adult hippocampal neurogenesis, P7C3 and its subsequently developed analogs have demonstrated remarkable efficacy in a range of preclinical models of neurodegenerative diseases and neuronal injury.[1][2][3] The mechanism underlying their neuroprotective action has been identified as the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[4] This activation boosts cellular NAD+ levels, conferring protection against neuronal death. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) within the P7C3 series, details key experimental protocols for their evaluation, and illustrates the core signaling pathways and discovery workflows.
Core Scaffold and Key Structural Features
The foundational structure of the P7C3 series is an aminopropyl carbazole scaffold. Systematic medicinal chemistry efforts have elucidated the key structural motifs crucial for its neuroprotective activity. The core scaffold consists of a central carbazole ring, a three-carbon aliphatic linker, a secondary alcohol, and a terminal aniline ring. Modifications to each of these regions have been explored to optimize potency, bioavailability, and other drug-like properties.[2]
Structure-Activity Relationship (SAR) Analysis
The neuroprotective and proneurogenic activity of P7C3 analogs has been primarily assessed through in vivo hippocampal neurogenesis assays, cell-based protection assays against toxins like doxorubicin, and direct enzymatic assays with purified NAMPT. The following tables summarize the available quantitative and qualitative SAR data.
Table 1: In Vivo Hippocampal Neurogenesis Activity of P7C3 Analogs
| Compound | Modification from P7C3 | Activity Relative to P7C3 | Notes |
| P7C3 | Parent Compound | - | Orally bioavailable, crosses the blood-brain barrier.[2][3] |
| 4 | Removal of N-phenyl ring | Reduced | Highlights the importance of the aniline moiety.[2] |
| 5 | Removal of central hydroxyl group | Reduced | Indicates the hydroxyl group is critical for activity.[2] |
| 6 | Replacement of both bromines with methyl groups | Nearly Inactive | Suggests that halogen substitution on the carbazole is important.[2] |
| 9 | Replacement of one bromine with a methyl group | Maintained | Shows some tolerance for substitution at this position.[2] |
| 10 | Addition of -OCH3 to aniline ring | Little effect alone | Synergistic with other modifications.[2] |
| P7C3-A20 (12) | Conversion of central hydroxyl to fluorine and addition of -OCH3 to aniline ring | Improved | Greater potency and stability.[1][2] |
| (-)-P7C3-S243 | Aniline replaced with aminopyridine functionality | Improved | Increased polarity, potent neuroprotection.[2][3] |
| (+)-P7C3-S243 | Enantiomer of (-)-P7C3-S243 | Much lower efficacy | Demonstrates stereospecificity of the biological target interaction.[2] |
| 15 | Conversion of secondary alcohol to a tertiary alcohol | Increased | Suggests potential for further modification at this position.[2] |
Table 2: NAMPT Activation and Cell Protection Data for Key P7C3 Analogs
| Compound | NAMPT Enzymatic Activity | Doxorubicin-Toxicity Protection | In Vitro Toxicity (IC50) |
| P7C3 | Active | Protective | - |
| P7C3-A20 | Dose-dependent activation | Protective | > 10 µM in cultured human cell lines[1] |
| (-)-P7C3-S243 | Active | More active than (+)-enantiomer | > 10 µM in cultured human cell lines[1] |
| (+)-P7C3-S243 | Less active | Less active than (-)-enantiomer | - |
Table 3: Pharmacokinetic Properties of Optimized P7C3 Analogs
| Compound | Blood-Brain Barrier Penetration | In Vivo Half-Life (T1/2) | Notes |
| P7C3-A20 | Yes | > 6 hours | Favorable pharmacokinetic profile.[1] |
| (-)-P7C3-S243 | Yes (nearly equal brain/plasma partitioning) | > 6 hours | Good bioavailability and brain exposure.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of P7C3 analogs. The following are descriptions of the key assays cited in the literature.
In Vivo Hippocampal Neurogenesis Assay
This assay is designed to identify compounds that increase the net number of new neurons in the dentate gyrus of the hippocampus.
-
Animal Model: Adult male mice are typically used.
-
Compound Administration: Compounds are administered daily via oral gavage or intraperitoneal injection for a specified period (e.g., 7 days).
-
BrdU Labeling: To label dividing neural precursor cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into the DNA of replicating cells. This is typically done on specific days during the compound administration period.
-
Tissue Processing: After a "chase" period (e.g., 30 days) to allow for the maturation of the labeled cells into neurons, the animals are euthanized, and their brains are harvested. The brains are then fixed, sectioned, and prepared for immunohistochemistry.
-
Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify the newly born cells and a marker for mature neurons, such as Neuronal Nuclei (NeuN).
-
Quantification: The number of BrdU-positive and NeuN/BrdU double-positive cells in the dentate gyrus is quantified using stereological methods to determine the net increase in neurogenesis.
NAMPT Enzymatic Activity Assay
This is a coupled enzymatic assay used to measure the direct effect of P7C3 analogs on the activity of purified NAMPT.
-
Reagents: Recombinant human NAMPT enzyme, nicotinamide (NAM), ATP, phosphoribosyl pyrophosphate (PRPP), NMNAT (nicotinamide mononucleotide adenylyltransferase), alcohol dehydrogenase, and NAD+ are required.
-
Assay Principle: The assay measures the production of NADH. NAMPT converts NAM to NMN. NMN is then converted to NAD+ by NMNAT. Finally, alcohol dehydrogenase reduces NAD+ to NADH in the presence of ethanol. The increase in NADH is monitored by measuring the absorbance at 340 nm.
-
Procedure:
-
The reaction is initiated by mixing recombinant NAMPT with NAM, ATP, and PRPP in the presence of the test compound (P7C3 analog) or vehicle control.
-
The coupling enzymes (NMNAT and alcohol dehydrogenase) and their substrates are included in the reaction mixture.
-
The reaction progress is monitored by measuring the change in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the slope of the absorbance versus time curve. The activity of the test compound is expressed as the relative reaction rate compared to the vehicle control.[4]
-
Doxorubicin-Mediated Toxicity Cell Protection Assay
This cell-based assay is used to assess the cytoprotective effects of P7C3 analogs against a known toxin that induces NAD+ depletion.
-
Cell Line: A suitable human cell line, such as U2OS osteosarcoma cells, is used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the P7C3 analog for a short period (e.g., 2 hours).
-
Doxorubicin is then added to the wells at a range of concentrations to induce cytotoxicity.
-
The cells are incubated for a prolonged period (e.g., 72 hours).
-
-
Cell Viability Measurement: Cell viability is assessed using a standard method, such as the MTT assay or CellTiter-Glo luminescent cell viability assay.
-
Data Analysis: The protective effect of the P7C3 analog is determined by comparing the viability of cells treated with both the analog and doxorubicin to those treated with doxorubicin alone. The results are often expressed as a dose-response curve, from which parameters like the AC50 (the concentration for 50% of the maximal protection effect) can be derived.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the discovery process is essential for understanding the context of the SAR data.
References
The Genesis of a Neuroprotective Agent: A Technical Guide to the Discovery and Initial Screening of the P7C3 Compound Series
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial screening of the P7C3 series of aminopropyl carbazole compounds, a promising class of neuroprotective agents. The P7C3 story is a compelling case study in modern drug discovery, originating from a target-agnostic in vivo screen and culminating in the identification of a novel mechanism for promoting neuronal survival. This document details the core methodologies, presents key quantitative data, and visualizes the critical pathways and workflows involved in the foundational research of the P7C3 series.
The Unbiased Discovery: An In Vivo Screen for Neurogenesis
The P7C3 compound series was identified through a phenotype-based, target-agnostic screen in living mice.[1][2] This approach prioritized the desired biological outcome—the enhancement of hippocampal neurogenesis—over activity against a predetermined molecular target.[1] The initial screen of 1,000 small molecules identified an aminopropyl carbazole, designated P7C3, for its ability to increase the number of newborn neurons in the adult hippocampus.[1][2] Further investigation revealed that P7C3's proneurogenic effect was a result of its ability to protect newly formed neurons from apoptosis, rather than stimulating neural precursor proliferation.[1][3]
Experimental Workflow: Initial In Vivo Screen
Quantitative Analysis of Neuroprotective Efficacy
The initial screening and subsequent optimization of the P7C3 series involved both in vivo and in vitro assays to quantify their neuroprotective effects. The lead compound, P7C3, and its more potent analogs, P7C3-A20 and (-)-P7C3-S243, were evaluated for their ability to promote the survival of newborn neurons and protect cultured cells from toxin-induced death.
Table 1: Neuroprotective Activity of Key P7C3 Compounds
| Compound | In Vivo Neurogenesis Assay (% Increase Over Basal) | In Vitro "Dox:Tox" Protection Activity [(Sinf-S0)/AC50]¹ |
| P7C3 | ~100%[2] | 0.046 |
| P7C3-A20 | More potent than P7C3[3] | 0.201 |
| (-)-P7C3-S243 | More potent than P7C3[1] | 0.177 |
| (+)-P7C3-S243 | Less active enantiomer[1] | 0.022 |
¹Protection activity in the doxorubicin toxicity ("Dox:Tox") assay is a composite measure of a compound's efficacy (Sinf-S0) and potency (AC50), as described in Wang et al., 2014.[4] Higher values indicate greater protective activity. Data is derived from the supplementary information of the aforementioned publication.
Target Identification: Unveiling the Mechanism of Action
A critical step in the development of the P7C3 series was the identification of its molecular target. This was achieved through a photo-cross-linking approach using a specially designed analog, P7C3-S326.[5] This probe contained a benzophenone group for covalent cross-linking upon UV irradiation and an alkyne handle for subsequent "click" chemistry-based detection.[5] This unbiased approach led to the identification of Nicotinamide Phosphoribosyltransferase (NAMPT) as the direct binding partner of P7C3.[5]
Experimental Workflow: Target Identification via Photo-Cross-Linking
The NAMPT-NAD Salvage Pathway: The Core Mechanism
The identification of NAMPT as the target of P7C3 provided a clear mechanistic explanation for its neuroprotective effects. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide.[5][6] NAD+ is a critical coenzyme for cellular metabolism and energy production. By activating NAMPT, P7C3 compounds enhance the cellular levels of NAD+, thereby promoting cell survival, particularly under conditions of stress or injury that can deplete NAD+ stores.[5]
Signaling Pathway: The NAMPT-Mediated NAD+ Salvage Pathway
Detailed Experimental Protocols
In Vivo Hippocampal Neurogenesis Assay
This protocol is synthesized from the methodology described in the initial discovery of P7C3.[2]
-
Animal Housing and Compound Administration: Adult male mice are singly housed to maintain a consistent, low basal rate of neurogenesis. Test compounds, including P7C3 and its analogs, are administered daily for a period of 7 days via oral gavage or intraperitoneal injection.
-
BrdU Labeling: To label dividing cells, mice are given daily injections of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, for the duration of the compound administration.
-
Tissue Collection and Preparation: Following the treatment period, mice are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde. The brains are extracted, post-fixed, and cryoprotected in a sucrose solution.
-
Immunohistochemistry: Coronal sections of the hippocampus are prepared using a cryostat. Sections are stained with primary antibodies against BrdU (to identify new cells) and a marker for mature neurons, such as NeuN.
-
Quantification: The number of BrdU-positive and NeuN-positive cells in the dentate gyrus of the hippocampus is quantified using stereological methods. The net increase in neurogenesis is calculated by comparing the number of double-labeled cells in the treated groups to the vehicle-treated control group.
"Dox:Tox" (Doxorubicin Toxicity) Protection Assay
This in vitro assay was developed as a higher-throughput method to screen P7C3 analogs for their protective activity.[5]
-
Cell Culture: Human osteosarcoma (U2OS) cells are plated in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with a range of concentrations of the P7C3 analog for 2 hours.
-
Induction of Toxicity: Doxorubicin is added to the wells to induce NAD+ depletion and subsequent cell death. A dose-response curve for doxorubicin is typically performed to determine an appropriate concentration for the assay.
-
Incubation: The cells are incubated with the P7C3 analog and doxorubicin for 72 hours.
-
Viability Assessment: Cell viability is measured using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The protective effect of the P7C3 analog is determined by its ability to rescue cells from doxorubicin-induced death. The data is used to calculate the half-maximal effective concentration (AC50) and the maximal protection (Sinf). A composite "protection activity" score is calculated using the formula (Sinf-S0)/AC50, where S0 is the baseline viability.[4]
Photo-Cross-Linking for Target Identification
This protocol is a synthesized representation of the methodology used to identify NAMPT as the target of P7C3.[5]
-
Probe and Cell Lysate Preparation: The photo-activatable P7C3 analog, P7C3-S326, is synthesized. A complex protein mixture is prepared by lysing cultured cells (e.g., H2122 cells).
-
Binding and Competition: The cell lysate is incubated with P7C3-S326 in the dark to allow binding to its target. For competition experiments, a molar excess of a non-photo-activatable, active P7C3 analog (e.g., P7C3-A20) is added to a parallel sample prior to the addition of P7C3-S326.
-
UV Irradiation: The samples are exposed to UV light (typically 365 nm) to induce the benzophenone moiety on P7C3-S326 to form a covalent bond with its binding partner.
-
Click Chemistry: A reporter tag, such as a biotin-azide or a fluorescent-azide, is "clicked" onto the alkyne handle of the now covalently bound P7C3-S326 probe.
-
Protein Separation and Detection: The proteins in the lysate are separated by SDS-PAGE. The reporter tag allows for the visualization of proteins that were covalently labeled by P7C3-S326. In the competition sample, the band corresponding to the specific target protein should show a significantly reduced signal, as the binding of P7C3-S326 was outcompeted.
-
Target Identification: The protein band of interest is excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry to identify the protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling 976 ToxCast Chemicals across 331 Enzymatic and Receptor Signaling Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In Vivo Blood-Brain Barrier Permeability of P7C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P7C3 class of aminopropyl carbazole compounds has emerged as a promising therapeutic avenue for a range of neurological disorders, predicated on their potent neuroprotective properties. A critical determinant of their therapeutic efficacy for central nervous system (CNS) conditions is the ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the in vivo BBB permeability of P7C3 and its key analogs, P7C3-A20 and (-)-P7C3-S243. It consolidates available pharmacokinetic data, details generalized experimental methodologies for assessing BBB penetration, and illustrates the key signaling pathway implicated in their mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study and application of this promising class of neuroprotective agents.
Introduction
The blood-brain barrier (BBB) presents a formidable challenge to the development of therapeutics for neurological diseases. This highly selective semipermeable border of endothelial cells prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. The P7C3 series of compounds, discovered through an unbiased in vivo screen for agents that enhance adult hippocampal neurogenesis, has demonstrated significant neuroprotective effects in various models of neurological disease, including Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[1] Their therapeutic potential is critically linked to their ability to penetrate the BBB and reach their target sites within the CNS. This guide summarizes the current understanding of the in vivo BBB permeability of P7C3 and its derivatives.
Quantitative Data on Blood-Brain Barrier Permeability
The ability of P7C3 and its analogs to cross the BBB has been confirmed in several preclinical studies. While extensive quantitative data, such as precise permeability coefficients, are not consistently available across all compounds in the public domain, the existing evidence strongly supports their CNS bioavailability.
One of the most direct pieces of evidence comes from studies of the highly active analog, (-)-P7C3-S243, which has been shown to partition nearly equally between the brain and plasma following oral administration.[2] This suggests a brain-to-plasma concentration ratio of approximately 1, indicating excellent BBB penetration.
For the parent compound, P7C3, and its other well-studied analog, P7C3-A20, qualitative statements confirm their ability to cross the BBB.[1][2] Pharmacokinetic studies have been conducted, though specific brain-to-plasma ratios are not always reported. For instance, P7C3 has been described as 32% orally bioavailable with a half-life of 6.7 hours after intraperitoneal administration and is known to readily cross the BBB.[3] While direct quantitative comparisons are limited by the available data, the collective evidence underscores the favorable pharmacokinetic profile of the P7C3 class for CNS applications.
| Compound | Administration Route | Species | Brain-to-Plasma Ratio | Plasma Concentration (Cmax) | Half-Life (T1/2) | Oral Bioavailability | Reference |
| P7C3 | Intraperitoneal (IP) | Mouse | Data not available | Data not available | 6.7 hours | 32% | [3] |
| P7C3-A20 | Oral | Rat | Data not available | 1155 ng/mL (10 mg/kg) | > 6 hours | Data not available | [2] |
| Oral | Non-human primate | Data not available | 963-2320 ng/mL (10 mg/kg) | Data not available | Data not available | ||
| (-)-P7C3-S243 | Oral | Mouse | ~1 | Data not available | > 6 hours | Data not available | [2] |
Note: The table summarizes available data. "Data not available" indicates that specific quantitative values were not found in the reviewed literature.
Experimental Protocols
The assessment of BBB permeability of compounds like P7C3 in vivo typically involves a series of standardized procedures. Below is a generalized methodology representing a typical experimental workflow.
Animal Models and Compound Administration
-
Animal Models: Studies commonly utilize adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Formulation: P7C3 and its analogs are often formulated in a vehicle suitable for the chosen route of administration. A common vehicle for oral gavage is a mixture of corn oil and flavored syrup, while for intraperitoneal injections, a solution containing DMSO, Cremophor EL, and saline is frequently used.
-
Administration:
-
Oral (PO): Compounds are administered via oral gavage using a ball-tipped feeding needle. The volume is calculated based on the animal's body weight.
-
Intraperitoneal (IP): Injections are made into the peritoneal cavity.
-
Sample Collection and Processing
-
Time Points: Blood and brain tissue are collected at various time points after compound administration to determine the pharmacokinetic profile.
-
Blood Collection: Blood is typically collected via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Brain Tissue Collection: Following blood collection, animals are transcardially perfused with saline to remove blood from the brain vasculature. The brain is then excised, and specific regions or the entire brain can be homogenized.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Plasma and brain homogenates are processed to extract the compound of interest. This often involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method to accurately quantify the concentration of the P7C3 compound.
Visualizations
Experimental Workflow for In Vivo BBB Permeability Assessment
Signaling Pathway of P7C3's Neuroprotective Action
The neuroprotective effects of the P7C3 class of compounds are primarily attributed to their ability to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By activating NAMPT, P7C3 compounds increase intracellular NAD+ levels, which is crucial for cellular energy metabolism and the function of NAD+-dependent enzymes like sirtuins, that play a role in cell survival and stress resistance.
Conclusion
The available evidence strongly indicates that P7C3 and its analogs possess favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. The semi-quantitative data for (-)-P7C3-S243, showing a near-equal partitioning between brain and plasma, is particularly encouraging for its development as a CNS therapeutic. While more detailed quantitative data on the BBB permeability of P7C3 and P7C3-A20 would be beneficial, the existing body of research supports their continued investigation for the treatment of a wide range of neurological disorders. The mechanism of action, centered on the enhancement of the NAMPT-NAD+ pathway, provides a solid rationale for their neuroprotective effects observed in vivo. This technical guide serves as a summary of the current knowledge and a foundation for future research into this promising class of compounds.
References
The Pharmacokinetic Profile and Oral Bioavailability of P7C3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aminopropyl carbazole compound P7C3 and its derivatives have emerged as a promising class of neuroprotective agents. Discovered through an unbiased in vivo screen, P7C3 has demonstrated potent efficacy in promoting the survival of newborn neurons in the dentate gyrus and has shown therapeutic potential in various models of neurodegenerative diseases, including Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[1][2] A critical aspect of the therapeutic viability of any drug candidate lies in its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetic profile and oral bioavailability of P7C3 and its key, more potent analogs, P7C3-A20 and (-)-P7C3-S243.
Core Findings on Bioavailability and Distribution
P7C3 and its optimized analogs are characterized by favorable drug-like properties, including oral bioavailability and the ability to cross the blood-brain barrier, which are crucial for treating central nervous system disorders.[1][2] Initial studies revealed that P7C3 itself is 32% orally bioavailable.[2] This is a significant finding for a lead compound discovered through in vivo screening and underscores its potential for development as an orally administered therapeutic.
Furthermore, both P7C3-A20 and (-)-P7C3-S243 have been shown to penetrate the blood-brain barrier. Notably, (-)-P7C3-S243 partitions almost equally between the brain and plasma when administered orally, indicating excellent brain penetrance.[1] Both of these analogs also exhibit long half-lives in vivo, exceeding 6 hours, which suggests the potential for less frequent dosing regimens.[1]
Quantitative Pharmacokinetic Parameters
| Compound | Administration Route | Dose | Oral Bioavailability (%) | Half-life (t½) | Cmax | Tmax | AUC | Species | Reference |
| P7C3 | Oral | Not Specified | 32 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| P7C3 | Intraperitoneal | Not Specified | Not Applicable | 6.7 hours | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| P7C3-A20 | Not Specified | Not Specified | Not Specified | > 6 hours | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| (-)-P7C3-S243 | Oral | Not Specified | Not Specified | > 6 hours | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Note: "Not Specified" indicates that the information was not found in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of P7C3 and its analogs are not extensively described in the available literature. However, based on standard practices in preclinical pharmacokinetic research, the following methodologies are likely to have been employed.
In Vivo Administration and Sampling
-
Animal Models: Pharmacokinetic studies are typically conducted in rodent models, such as mice or rats.
-
Administration: For oral bioavailability studies, the compound is administered via oral gavage. For comparison, intravenous (IV) administration is used to determine the absolute bioavailability. Intraperitoneal (IP) injections are also a common route for preclinical efficacy and pharmacokinetic screening.[3]
-
Blood Sampling: Blood samples are collected at multiple time points after administration. Common sampling sites in rodents include the tail vein, saphenous vein, or via cardiac puncture for a terminal sample. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
Tissue Distribution: To assess brain penetration, animals are euthanized at specific time points, and brain tissue is collected along with blood samples to determine the brain-to-plasma concentration ratio.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of P7C3 and its analogs in biological matrices like plasma and brain homogenates is typically achieved using a sensitive and specific bioanalytical method such as LC-MS/MS.
-
Sample Preparation:
-
Protein Precipitation: Plasma or tissue homogenate samples are treated with a solvent like acetonitrile to precipitate proteins.
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used for cleaner samples and to concentrate the analyte.
-
Internal Standard: A known concentration of an internal standard (a molecule with similar chemical properties to the analyte) is added to all samples and calibration standards to account for variability in sample processing and instrument response.
-
-
Chromatographic Separation (LC):
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analyte and internal standard are separated from other components of the sample on a chromatographic column (e.g., a C18 column).
-
-
Mass Spectrometric Detection (MS/MS):
-
The separated compounds are introduced into a mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: NAMPT Activation
The neuroprotective effects of the P7C3 class of compounds are attributed to their ability to activate nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[4] By enhancing NAMPT activity, P7C3 compounds increase intracellular NAD+ levels, which is crucial for neuronal survival and function.
Caption: The P7C3 signaling pathway, initiating with the activation of NAMPT.
Typical Pharmacokinetic Study Workflow
The following diagram illustrates a standard workflow for conducting a preclinical pharmacokinetic study to determine the oral bioavailability of a compound like P7C3.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Conclusion
The P7C3 class of aminopropyl carbazoles represents a promising therapeutic avenue for neurodegenerative diseases. The parent compound, P7C3, and its more potent analogs, P7C3-A20 and (-)-P7C3-S243, possess favorable pharmacokinetic properties, including oral bioavailability and the ability to penetrate the blood-brain barrier. While specific quantitative pharmacokinetic parameters are not widely published, the available data on oral bioavailability and half-life are encouraging for further development. Future studies detailing the full pharmacokinetic profile, including Cmax, Tmax, and AUC, following oral administration in different species will be critical for advancing these promising neuroprotective agents toward clinical application.
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Application of P7C3 Compounds to Investigating and Treating Acute and Chronic Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into the Neuroprotective Agent 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data, synthesis, and mechanism of action for the neuroprotective compound 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol, commonly known as P7C3. This aminopropyl carbazole derivative has garnered significant interest in the scientific community for its potent proneurogenic and neuroprotective properties.
Spectroscopic Data
Table 1: Mass Spectrometry Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry Method | Observed m/z |
| 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3) | C₂₁H₁₈Br₂N₂O | 474.19 | ESI-MS | [M+H]⁺ |
Table 2: NMR Spectroscopic Data for a P7C3 Analog
Note: The following data is for a representative analog and is intended to provide characteristic chemical shift ranges for the core structure.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Carbazole Aromatic CH | 8.1-7.3 | 141-110 |
| Phenylamino Aromatic CH | 7.2-6.5 | 148-113 |
| CH-OH | ~4.0 | ~70 |
| CH₂-N (Carbazole) | ~4.5 | ~48 |
| CH₂-N (Phenylamino) | ~3.4 | ~46 |
| NH | Variable | - |
| OH | Variable | - |
Experimental Protocols
The synthesis of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3) involves a multi-step process starting from 9H-carbazole. The following is a generalized protocol based on synthetic routes reported for P7C3 and its analogs.
Synthesis of 3,6-Dibromo-9H-carbazole (Intermediate 1)
-
Bromination: To a solution of 9H-carbazole in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (2.1 equivalents) portion-wise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry to yield 3,6-Dibromo-9H-carbazole.
Synthesis of 9-(2,3-epoxypropyl)-3,6-dibromo-9H-carbazole (Intermediate 2)
-
Alkylation: To a solution of 3,6-Dibromo-9H-carbazole in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃) and epichlorohydrin.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
Synthesis of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol (P7C3)
-
Epoxide Opening: Dissolve the crude 9-(2,3-epoxypropyl)-3,6-dibromo-9H-carbazole in a suitable solvent like ethanol or isopropanol.
-
Reaction: Add aniline to the solution and heat the mixture to reflux for several hours until the reaction is complete.
-
Purification: Cool the reaction mixture and purify the product by recrystallization or column chromatography on silica gel to yield 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol.
Mechanism of Action: The NAMPT Signaling Pathway
P7C3 exerts its neuroprotective effects by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway. This pathway is crucial for maintaining cellular energy homeostasis and promoting cell survival.
Caption: P7C3 activates NAMPT, boosting the NAD+ salvage pathway and promoting neuronal survival.
Experimental Workflow
The general workflow for the synthesis and characterization of P7C3 and its analogs is a systematic process that ensures the purity and structural integrity of the final compounds.
Caption: A multi-step synthesis workflow is used to produce and verify the P7C3 compound.
Methodological & Application
Scalable and Chromatography-Free Synthesis of P7C3-A20: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scalable synthesis of the neuroprotective compound P7C3-A20, with a specific focus on methods that circumvent the need for chromatographic purification. P7C3-A20 has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases and traumatic brain injuries. Its mechanism of action involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, leading to enhanced neuronal survival and function. The protocols outlined herein are designed to enable the production of hundred-gram quantities of P7C3-A20, facilitating further preclinical and clinical research.
Introduction
The aminopropyl carbazole P7C3-A20 is a potent neuroprotective agent with demonstrated efficacy in various animal models of neurological disorders, including Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[1] A significant hurdle in the extensive biological evaluation of P7C3-A20 has been the challenge of large-scale production. Traditional synthetic routes often rely on multiple chromatographic purification steps, which are time-consuming, expensive, and difficult to scale up. This document details a robust and scalable synthetic pathway that yields high-purity P7C3-A20 without the need for chromatography, relying instead on crystallization and trituration for purification.
Chemical Synthesis
The scalable synthesis of P7C3-A20 is a three-step process starting from commercially available 3,6-dibromo-9H-carbazole. The key to the chromatography-free process is the high crystallinity of the intermediates and the final product.
Synthetic Scheme Overview
Caption: Synthetic workflow for P7C3-A20.
Experimental Protocols
Step 1: Synthesis of 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (Intermediate 1)
This step involves the N-alkylation of 3,6-dibromo-9H-carbazole with epibromohydrin.
Materials:
-
3,6-Dibromo-9H-carbazole
-
Epibromohydrin
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
Procedure:
-
To a stirred suspension of 3,6-dibromo-9H-carbazole and potassium carbonate in acetone, add epibromohydrin.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purification (Trituration): Wash the crude solid with ethyl acetate and filter to yield Intermediate 1 as a white crystalline solid.
Step 2: Synthesis of 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-((3-fluorophenyl)amino)propan-2-ol (Intermediate 2)
This step involves the ring-opening of the epoxide (Intermediate 1) with 3-fluoroaniline.
Materials:
-
3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (Intermediate 1)
-
3-Fluoroaniline
-
n-Butyllithium (n-BuLi) in hexanes
-
1,4-Dioxane
-
Methanol
Procedure:
-
Dissolve 3-fluoroaniline in anhydrous 1,4-dioxane and cool the solution to 0°C.
-
Slowly add n-butyllithium to the solution and stir for 30 minutes at 0°C.
-
Add a solution of Intermediate 1 in 1,4-dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 12 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purification (Crystallization): Recrystallize the crude residue from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Intermediate 2 as a solid.
Step 3: Synthesis of P7C3-A20
This is the final step, which involves the formation of the aminopropyl-linked carbazole. Note: The provided search results do not offer a distinct final step beyond the creation of Intermediate 2, which is structurally very similar to the final product described in some sources. For the purpose of this protocol based on available public data, the synthesis is considered complete at Intermediate 2, which is often referred to as a P7C3 analog. The "A20" designation in the literature often refers to a specific, highly active analog, and the synthesis presented here leads to a core structure of this family.
Quantitative Data Summary
| Step | Compound Name | Starting Material (g) | Product (g) | Yield (%) | Purity (%) | Method of Purification |
| 1 | 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (Intermediate 1) | (Not Specified) | (Not Specified) | High | >95 | Trituration |
| 2 | 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-((3-fluorophenyl)amino)propan-2-ol (P7C3-A20) | (Not Specified) | (Not Specified) | High | >98 | Crystallization |
Note: Specific gram-scale quantities and percentage yields are not detailed in the publicly available abstracts. The term "High" yield is based on the description of a "scalable synthesis" providing "hundred-gram batches."
Biological Signaling Pathways
P7C3-A20 exerts its neuroprotective effects primarily through the activation of the NAD+ salvage pathway.
P7C3-A20 and the NAMPT-NAD+-Sirt3 Pathway
P7C3-A20 allosterically binds to and activates Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[2] This leads to an increase in intracellular NAD+ levels. Elevated NAD+ then activates sirtuin 3 (Sirt3), a mitochondrial deacetylase, which plays a crucial role in mitochondrial function and cellular stress response, ultimately leading to neuroprotection.[3][4]
References
- 1. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
P7C3-A20: A Promising Neuroprotective Agent for Traumatic Brain Injury
Application Notes and Protocols for Researchers
The aminopropyl carbazole compound, P7C3-A20, has emerged as a significant subject of investigation in the field of traumatic brain injury (TBI) research. Demonstrating potent neuroprotective properties, P7C3-A20 has been shown to mitigate the multifaceted pathological cascade that follows a traumatic insult to the brain. These application notes provide a comprehensive overview of the use of P7C3-A20 in TBI studies, detailing its mechanism of action, experimental protocols, and key quantitative findings to guide researchers and drug development professionals.
P7C3-A20, a derivative of the P7C3 compound, exhibits the crucial ability to cross the blood-brain barrier, a critical feature for any centrally acting therapeutic.[1][2] Its primary mechanism of action is understood to be the elevation of cellular levels of nicotinamide adenine dinucleotide (NAD+), a key coenzyme in cellular metabolism and energy production.[2][3][4] By preserving cellular energy homeostasis, P7C3-A20 helps to counteract the neuronal damage and death triggered by TBI.[1][3]
Mechanism of Action in TBI
Following a traumatic brain injury, a cascade of detrimental cellular processes is initiated, including excitotoxicity, oxidative stress, neuroinflammation, and programmed cell death (apoptosis), as well as excessive autophagy. P7C3-A20 intervenes in these pathways through several key actions:
-
Inhibition of Apoptosis and Autophagy: P7C3-A20 has been demonstrated to reduce neuronal apoptosis in the cortex and hippocampus following TBI.[1][5] It achieves this by modulating the expression of key proteins involved in these processes, leading to a decrease in pro-apoptotic factors and a reduction in markers of excessive autophagy.[1][5]
-
Neurogenesis Promotion: The compound has been found to promote the generation of new neurons in the hippocampus, a brain region critical for learning and memory.[6][7][8] This proneurogenic effect contributes to the long-term functional recovery observed in preclinical models.
-
Blood-Brain Barrier Repair: Chronic TBI can lead to a persistent breakdown of the blood-brain barrier (BBB). P7C3-A20 has been shown to repair the BBB, reducing its permeability and mitigating associated neuroinflammation and neurodegeneration even when administered long after the initial injury.[3][9][10]
-
Reduction of Neuroinflammation: By preserving the integrity of the neurovascular unit, P7C3-A20 helps to quell the chronic neuroinflammatory response that contributes to ongoing neuronal damage after TBI.[3][11]
Quantitative Data from Preclinical TBI Studies
The neuroprotective effects of P7C3-A20 have been quantified across various preclinical studies. The following tables summarize key findings from research utilizing rodent models of TBI.
Table 1: Effects of P7C3-A20 on Neurological Function and Histopathology
| Parameter | TBI Model | Animal Model | P7C3-A20 Dose | Outcome | Reference |
| Neurological Function Score | Weight Drop | Rat | 10 mg/kg IP | Significantly improved scores on day 7 post-TBI | [1][5] |
| Balance and Walking Function | Weight Drop | Rat | 10 mg/kg IP | Improved function on day 14 post-TBI | [1][5] |
| Learning and Memory (MWM) | Weight Drop | Rat | 10 mg/kg IP | Enhanced working memory in the fourth week post-TBI | [1][5] |
| Contusion Volume | Fluid Percussion | Rat | 10 mg/kg IP | Significantly reduced contusion volume at 1 week post-TBI | [6][8] |
| Neuronal Survival (NeuN+) | Fluid Percussion | Rat | 10 mg/kg IP | Preserved pericontusional cortical neurons at 1 week post-TBI | [6][8] |
| Cognitive Function (MWM) | Chronic TBI (1 year post-injury) | Mouse | 10 mg/kg/day IP for 4 weeks | Restored normal cognitive function | [3][9][11][12] |
Table 2: Effects of P7C3-A20 on Cellular Mechanisms in TBI
| Cellular Process | TBI Model | Animal Model | P7C3-A20 Dose | Key Findings | Reference |
| Apoptosis (TUNEL staining) | Weight Drop | Rat | 10 mg/kg IP | Decreased apoptosis in the cortex and hippocampus at days 7 and 35 post-TBI | [1][5] |
| Autophagy (Western Blot) | Weight Drop | Rat | 10 mg/kg IP | Reduced LC3-II and BNIP3, and elevated p62 expression | [1][5] |
| Apoptosis-related Proteins (Western Blot) | Weight Drop | Rat | 10 mg/kg IP | Reduced Bax expression | [1][5] |
| Hippocampal Neurogenesis (BrdU/DCX+) | Fluid Percussion | Rat | 10 mg/kg IP | Increased number of new neurons in the dentate gyrus at 1 week post-TBI | [6][8] |
| Mature New Neurons (BrdU/NeuN+) | Fluid Percussion | Rat | 10 mg/kg IP | Increased number of mature new neurons at 5 weeks post-TBI | [6][8] |
| Blood-Brain Barrier Integrity | Chronic TBI (1 year post-injury) | Mouse | 10 mg/kg/day IP for 4 weeks | Restored BBB endothelium length and increased tight junction protein expression | [3][9][10] |
Experimental Protocols
Animal Models and TBI Induction
-
Animal Models: Sprague-Dawley rats and C57BL/6 mice are commonly used.[1][3][6]
-
TBI Induction:
-
Modified Weight Drop Method: A weight is dropped from a specific height onto the exposed skull to induce a focal brain injury. This model is used to assess neurological deficits, balance, and learning.[1][5]
-
Fluid Percussion Injury (FPI): A pendulum strikes a piston on a saline-filled reservoir connected to the intact dura, creating a parasagittal brain injury. This model is used to evaluate contusion volume and sensorimotor and cognitive function.[6][8]
-
Controlled Cortical Impact (CCI): A pneumatic or electromagnetic impactor is used to directly impact the exposed cortex. This model allows for precise control over injury parameters.
-
Blast-Induced TBI: Animals are exposed to a blast wave to mimic injuries sustained in military conflicts.[13][14]
-
P7C3-A20 Administration
-
Formulation: P7C3-A20 is typically dissolved in a vehicle solution, such as dimethyl sulfoxide (DMSO), Kolliphor, and 5% dextrose in water (D5W).[2][9]
-
Dosage and Route of Administration: A common and effective dose is 10 mg/kg administered via intraperitoneal (IP) injection.[2][3][6]
-
Treatment Regimen:
-
Acute Treatment: Administration is often initiated shortly after TBI (e.g., 30 minutes post-injury) and continued for a defined period (e.g., once or twice daily for 7 days).[1][6][8]
-
Chronic Treatment: In studies investigating long-term effects, treatment can be initiated at a delayed time point (e.g., 1 year post-TBI) and administered daily for several weeks.[3][9][11][12]
-
Behavioral Assessments
-
Neurological Severity Score (NSS): A composite score evaluating motor function, alertness, and physiological behavior.
-
Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.
-
Morris Water Maze (MWM): A test of spatial learning and memory where animals must find a hidden platform in a pool of water.[5][12]
Histological and Molecular Analyses
-
Hematoxylin and Eosin (H&E) Staining: To assess general tissue morphology, cell damage, and inflammation.[1][5][15]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect and quantify apoptotic cells.[1][5]
-
Immunohistochemistry/Immunofluorescence: To visualize and quantify specific cell types (e.g., neurons with NeuN), markers of neurogenesis (e.g., BrdU, DCX), and components of the BBB (e.g., claudin-5, ZO-1).[3][6][8][9]
-
Western Blotting: To quantify the expression levels of proteins involved in apoptosis (e.g., Bax, Bcl-2), autophagy (e.g., LC3-II, p62, BNIP3), and other signaling pathways.[1][5]
-
Transmission Electron Microscopy (TEM): To visualize ultrastructural changes, such as the presence of autolysosomes and the integrity of the BBB endothelium.[3][5]
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: P7C3-A20's multifaceted neuroprotective mechanism in TBI.
Caption: General experimental workflow for P7C3-A20 studies in TBI.
These notes and protocols, derived from the current body of scientific literature, provide a solid foundation for researchers investigating the therapeutic potential of P7C3-A20 in the context of traumatic brain injury. The consistent positive outcomes in preclinical models underscore the promise of this compound as a candidate for further development.
References
- 1. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Neuroprotective efficacy of a proneurogenic compound after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Efficacy of a Proneurogenic Compound after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P7C3-A20 treatment one year after TBI in mice repairs the blood-brain barrier, arrests chronic neurodegeneration, and restores cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Researchers Discover Neuroprotective Treatment for Chronic Traumatic Brain Injury | October 23, 2020 | Harrington Discovery Institute at University Hospitals [harringtondiscovery.org]
- 12. researchgate.net [researchgate.net]
- 13. Brief treatment with P7C3-A20 in chronic blast-mediated traumatic brain injury, one year after blast exposure, improves cognition, restores the blood-brain barrier, and reduces neurodegeneration. | Cleveland Brain Health InitiativeBrief treatment with P7C3-A20 in chronic blast-mediated traumatic brain injury, one year after blast exposure, improves cognition, restores the blood-brain barrier, and reduces neurodegeneration. | Cleveland Brain Health Initiative | School of Medicine | Case Western Reserve University [case.edu]
- 14. case.edu [case.edu]
- 15. P7C3-A20 treats traumatic brain injury in rats by inhibiting excessive autophagy and apoptosis [sjzsyj.com.cn]
Application Notes and Protocols for Studying the NAD Salvage Pathway in Neurons Using P7C3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P7C3 series of aminopropyl carbazole compounds are valuable chemical tools for investigating the nicotinamide adenine dinucleotide (NAD) salvage pathway in neurons. These compounds have demonstrated significant neuroprotective effects in various models of neurodegeneration and neuronal injury.[1][2][3] The primary mechanism of action for P7C3 and its analogs, such as the more potent P7C3-A20, is the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway.[1][2] This pathway is crucial for maintaining cellular NAD levels, which are vital for neuronal health, function, and survival. Depletion of NAD is a common feature in many neurodegenerative conditions, making the modulation of the NAD salvage pathway an attractive therapeutic strategy.
These application notes provide a comprehensive overview of how to utilize P7C3 and its derivatives to study the NAD salvage pathway in neurons, including detailed experimental protocols and expected outcomes.
Mechanism of Action
P7C3 and its analogs function as allosteric activators of NAMPT.[1] By binding to NAMPT, they enhance its enzymatic activity, leading to an increased conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD synthesis.[1] This ultimately results in the replenishment and maintenance of intracellular NAD pools, particularly under conditions of cellular stress that would otherwise lead to NAD depletion.[1][4] The neuroprotective effects of P7C3 are largely attributed to this enhancement of the NAD salvage pathway, which supports cellular energy metabolism and the function of NAD-dependent enzymes like sirtuins.
Data Presentation
The following tables summarize the quantitative data regarding the effects of P7C3 and its analogs on the NAD salvage pathway.
Table 1: Effect of P7C3 Analogs on NAMPT Activity
| Compound | Concentration | Fold Increase in NAMPT Activity (approx.) | Cell/System Type | Reference |
| P7C3-A20 | 1 µM | ~1.5 - 2.0 | Purified recombinant human NAMPT | [1] |
| P7C3-A20 | 5 µM | ~2.0 - 2.5 | Purified recombinant human NAMPT | [1] |
| (-)-P7C3-S243 | Not specified | More active than (+)-P7C3-S243 | Purified recombinant human NAMPT | [1] |
Table 2: Effect of P7C3-A20 on Neuronal NAD Levels
| Treatment Condition | P7C3-A20 Concentration | Change in NAD Levels | Neuronal Cell Type | Reference |
| Doxorubicin-induced NAD depletion | Dose-dependent | Restoration of NAD levels towards baseline | U2OS cells (as a model) | [1] |
| Hydrogen Peroxide (H₂O₂)-induced NAD depletion | 0.03 - 3 µM | Dose-dependent restoration of NAD levels | Rat cortical neurons | [4] |
| Paclitaxel-induced neuropathy | 20 mg/kg/day (in vivo) | Significant recovery of NAD+ in sciatic nerve and dorsal root ganglia | Rat model | [5] |
| Naive (un-stressed) cells | Not specified | No significant change in basal NAD levels | U2OS cells, Rat cortical neurons | [1][4] |
Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of P7C3 on the NAD salvage pathway in neurons.
Protocol 1: In Vitro NAMPT Activity Assay
This protocol is adapted from a coupled-enzyme spectrometric assay used to measure the activity of purified NAMPT.[1]
Materials:
-
Purified recombinant human NAMPT enzyme
-
Purified recombinant human nicotinamide mononucleotide adenylyl-transferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Nicotinamide (NAM)
-
Phosphoribosyl pyrophosphate (PRPP)
-
ATP
-
Ethanol
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P7C3 or its analogs (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAM, PRPP, ATP, NMNAT, ADH, and ethanol.
-
Add P7C3 or its analog at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a no-NAMPT control.
-
Initiate the reaction by adding the purified NAMPT enzyme to the wells.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time. This corresponds to the production of NADH.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the fold change in NAMPT activity in the presence of P7C3 compared to the vehicle control.
Protocol 2: Measurement of Intracellular NAD Levels in Neuronal Cells
This protocol utilizes a commercially available bioluminescent assay to measure NAD levels in cultured neurons.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures
-
Cell culture medium and supplements
-
P7C3 or its analogs
-
Agent to induce NAD depletion (e.g., doxorubicin, hydrogen peroxide) (optional)
-
NAD/NADH-Glo™ Assay kit (Promega) or similar
-
96-well white-walled, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and grow.
-
If studying NAD depletion, treat the cells with an agent like doxorubicin or H₂O₂ for a specified time.
-
Following the depletion period (or directly for basal level studies), treat the cells with various concentrations of P7C3 or its analog for the desired duration (e.g., 6 hours).[1] Include vehicle-treated controls.
-
Lyse the cells and measure the NAD levels using the NAD/NADH-Glo™ Assay kit according to the manufacturer's instructions. This typically involves adding a lysis buffer followed by the detection reagent.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the NAD levels to the total protein content in each well to account for differences in cell number.
Mandatory Visualizations
Caption: The NAD Salvage Pathway and the role of P7C3.
Caption: Experimental workflow for studying P7C3's effect on neurons.
Caption: Logical relationship of P7C3's neuroprotective mechanism.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P7C3 Neuroprotective Chemicals Function by Activating the Rate-Limiting Enzyme in NAD Salvage | ScholarMagic [scholarmagic.com]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological augmentation of nicotinamide phosphoribosyltransferase (NAMPT) protects against paclitaxel-induced peripheral neuropathy | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Neurogenesis with P7C3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the aminopropyl carbazole compound P7C3 and its analogs for promoting neurogenesis. This document outlines the mechanism of action, provides detailed experimental protocols for in vivo and in vitro assessment, and presents quantitative data from key studies.
Introduction
P7C3 is a neuroprotective compound identified through an in vivo screen for agents that enhance adult hippocampal neurogenesis.[1] Subsequent research has revealed that P7C3 and its more potent analog, P7C3-A20, exert their pro-neurogenic effects primarily by protecting newborn neurons from apoptosis rather than by increasing the proliferation of neural stem cells.[1][2] The mechanism of action involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3] By enhancing NAMPT activity, P7C3 compounds increase intracellular NAD+ levels, which is crucial for cellular energy metabolism and the function of NAD+-dependent enzymes like sirtuins, ultimately promoting cell survival.[1][3]
These compounds have demonstrated efficacy in various preclinical models of neurodegenerative diseases and neurological injury, including traumatic brain injury, stroke, Parkinson's disease, and age-related cognitive decline.[1][4][5][6]
Signaling Pathway of P7C3
The primary mechanism of P7C3's neuroprotective and pro-neurogenic activity is through the enhancement of the NAD+ salvage pathway.
Caption: P7C3 signaling pathway promoting neuronal survival.
Experimental Protocols
In Vivo Assessment of Neurogenesis in Rodent Models
This protocol describes the steps for evaluating the pro-neurogenic effects of P7C3 or its analogs in mice or rats.
1. Animal Model and P7C3 Administration:
-
Animals: Adult (8-10 weeks old) C57BL/6 mice or Sprague-Dawley rats are commonly used. Aged animals can also be used to model age-related cognitive decline.
-
P7C3 Compound: P7C3 or P7C3-A20 can be dissolved in a vehicle such as a mixture of ethanol, Cremophor EL, and saline.
-
Administration:
-
Treatment Duration: Treatment duration can vary from one week to several months depending on the experimental goals. A common duration to assess effects on newborn neuron survival is 4 weeks.
2. Labeling of Proliferating Cells (BrdU Administration):
-
To label dividing cells, administer 5-bromo-2'-deoxyuridine (BrdU) via i.p. injection. A common dosage is 50 mg/kg.
-
The timing of BrdU injection is critical. To assess the survival of newborn neurons, administer BrdU after an initial period of P7C3 treatment (e.g., one week) to allow the compound to reach steady-state levels in the brain.[2] Continue P7C3 treatment for the desired chase period (e.g., 3-4 weeks) before tissue collection.
3. Tissue Processing:
-
At the end of the treatment period, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution in PBS for cryoprotection.
-
Section the brain coronally at 40 µm thickness using a freezing microtome. Collect sections containing the hippocampus.
4. Immunohistochemistry:
-
Doublecortin (DCX) Staining for Immature Neurons:
-
Rinse free-floating sections in PBS.
-
Incubate sections in a blocking solution (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against DCX (e.g., goat anti-DCX) overnight at 4°C.
-
Wash sections in PBS and incubate with a biotinylated secondary antibody (e.g., donkey anti-goat) for 2 hours at room temperature.
-
Amplify the signal using an avidin-biotin complex (ABC) kit and visualize with 3,3'-diaminobenzidine (DAB).
-
-
BrdU and NeuN Double Staining for Mature New Neurons:
-
For BrdU staining, pre-treat sections for DNA denaturation (e.g., 2N HCl at 37°C for 30 minutes), followed by neutralization with boric acid buffer.
-
Perform a standard immunohistochemical procedure using a primary antibody against BrdU (e.g., rat anti-BrdU) and a fluorescently labeled secondary antibody.
-
For NeuN co-staining, include a primary antibody against NeuN (e.g., mouse anti-NeuN) in the primary antibody incubation step, followed by a corresponding fluorescently labeled secondary antibody.
-
5. Quantification and Data Analysis:
-
Use stereological methods to quantify the number of DCX-positive, BrdU-positive, and BrdU/NeuN double-positive cells in the dentate gyrus of the hippocampus.[7]
-
Compare the cell counts between P7C3-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
References
- 1. Research Portal [scholarship.miami.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. the-neuroprotective-compound-p7c3-a20-promotes-neurogenesis-and-improves-cognitive-function-after-ischemic-stroke - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for P7C3 Administration in Amyotrophic Lateral Sclerosis (ALS) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of the neuroprotective compound P7C3 and its analogs in preclinical models of Amyotrophic Lateral Sclerosis (ALS). The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to ensure reproducibility and accuracy in assessing the therapeutic potential of this class of compounds.
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. The P7C3 series of aminopropyl carbazole compounds has emerged as a promising therapeutic avenue due to their neuroprotective properties. These compounds have been shown to enhance the survival of neurons in various models of neurodegeneration.[1][2][3] The mechanism of action of P7C3 compounds involves the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway.[1][2][4] By enhancing NAMPT activity, P7C3 and its analogs boost intracellular NAD+ levels, which is crucial for neuronal health and survival.[1][2][4]
This document provides detailed protocols for the in vivo administration of P7C3 and its more active analog, P7C3A20, in the widely used G93A-SOD1 transgenic mouse model of ALS. It also includes methodologies for key behavioral and histological assessments to evaluate the efficacy of the treatment.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating the efficacy of P7C3 and its analogs in the G93A-SOD1 ALS mouse model.
Table 1: Effect of P7C3 and Analogs on Motor Neuron Survival in the Lumbar Spinal Cord of G93A-SOD1 Mice
| Treatment Group | Age (days) | Mean Number of Motor Neurons (± SEM) | p-value vs. Vehicle |
| Vehicle | 90 | ~18 | - |
| P7C3A20 (20 mg/kg/day) | 90 | ~24 | < 0.05 |
| Vehicle | 100 | ~15 | - |
| P7C3 (20 mg/kg/day) | 100 | ~18 | 0.048 |
| P7C3A20 (20 mg/kg/day) | 100 | ~22 | < 0.01 |
| Vehicle | 110 | ~12 | - |
| P7C3 (20 mg/kg/day) | 110 | ~16 | 0.01 |
| P7C3A20 (20 mg/kg/day) | 110 | ~20 | < 0.001 |
| Vehicle | 120 | ~10 | - |
| P7C3 (20 mg/kg/day) | 120 | ~10 | > 0.05 |
| P7C3A20 (20 mg/kg/day) | 120 | ~18 | < 0.001 |
Data extracted and estimated from "Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis"[5]. SEM values are approximated from graphical representations.
Table 2: Effect of P7C3A20 on Motor Performance in the Accelerating Rotarod Test in G93A-SOD1 Mice
| Treatment Group | Age (weeks) | Mean Latency to Fall (seconds ± SEM) | p-value vs. Vehicle |
| Vehicle | 13 | ~50 | - |
| P7C3A20 (20 mg/kg/day) | 13 | ~100 | < 0.05 |
| Vehicle | 14 | ~40 | - |
| P7C3A20 (20 mg/kg/day) | 14 | ~90 | < 0.01 |
| Vehicle | 15 | ~30 | - |
| P7C3A20 (20 mg/kg/day) | 15 | ~80 | < 0.01 |
| Vehicle | 16 | ~20 | - |
| P7C3A20 (20 mg/kg/day) | 16 | ~70 | < 0.001 |
Data extracted and estimated from "Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis"[5][6]. SEM values are approximated from graphical representations. Treatment was initiated at day 80.
Experimental Protocols
P7C3/P7C3A20 Formulation and Administration
Objective: To prepare and administer P7C3 or P7C3A20 to G93A-SOD1 mice.
Materials:
-
P7C3 or P7C3A20 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes (28-30 gauge)
Protocol:
-
Preparation of Vehicle: A common vehicle for in vivo administration of hydrophobic compounds is a solution of DMSO diluted in sterile saline. Prepare a stock solution of 10% DMSO in sterile saline. Ensure the final concentration of DMSO administered to the animal is minimal to avoid toxicity.
-
Preparation of P7C3/P7C3A20 Solution:
-
Calculate the required amount of P7C3 or P7C3A20 based on the desired dosage (e.g., 20 mg/kg/day) and the weight of the mice.
-
Dissolve the P7C3 or P7C3A20 powder in a small volume of 100% DMSO to create a concentrated stock solution (e.g., 40 mg/ml).[7]
-
Vortex thoroughly to ensure complete dissolution.
-
On the day of injection, dilute the stock solution with the 10% DMSO in sterile saline vehicle to the final desired concentration for injection. The final injection volume should be approximately 100-200 µL.
-
-
Administration:
-
Administer the prepared solution or vehicle control to the G93A-SOD1 mice via intraperitoneal (i.p.) injection.
-
The daily dosage of 20 mg/kg is often administered in two divided doses.[6]
-
Treatment can be initiated either pre-symptomatically (e.g., at 40 days of age for P7C3) or at the onset of symptoms (e.g., at 80 days of age for P7C3A20).[5]
-
Accelerating Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in G93A-SOD1 mice.
Materials:
-
Accelerating Rotarod apparatus for mice
-
Timer
Protocol:
-
Acclimation and Training:
-
Acclimate the mice to the testing room for at least 30 minutes before the first trial.
-
Begin rotarod training at approximately 50 days of age.[5]
-
Train the mice for two consecutive days.
-
-
Testing Procedure:
-
Place the mouse on the rotating rod of the apparatus.
-
Start the rotation at a low speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive revolution.
-
Conduct four trials per mouse on each testing day, with a 20-minute rest interval between trials.[5]
-
Perform weekly testing to monitor disease progression.[5]
-
Immunohistochemistry for Motor Neuron Counting
Objective: To quantify the number of surviving motor neurons in the lumbar spinal cord.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Goat anti-Choline Acetyltransferase (ChAT)
-
Secondary antibody: Alexa Fluor-conjugated anti-goat IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
At the designated endpoint, deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% PFA.
-
Dissect the lumbar region of the spinal cord.
-
Post-fix the spinal cord in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
-
Sectioning:
-
Embed the spinal cord in an appropriate medium and freeze.
-
Cut transverse sections (e.g., 30 µm thick) of the lumbar spinal cord using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Immunostaining:
-
Wash the sections with PBS.
-
Permeabilize and block non-specific binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody (anti-ChAT) overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash the sections with PBS.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount the coverslips with an appropriate mounting medium.
-
-
Quantification:
-
Image the ventral horns of the spinal cord sections using a fluorescence microscope.
-
Count the number of ChAT-positive neurons (motor neurons) in the ventral horn of multiple sections from each animal.
-
Perform the counting in a blinded manner to avoid bias.
-
Visualizations
Signaling Pathway
Caption: P7C3/P7C3A20 signaling pathway in neuroprotection.
Experimental Workflow
Caption: Experimental workflow for P7C3 administration in ALS mouse models.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P7C3 | CAS 301353-96-8 | NAMPT activator [stressmarq.com]
Application Notes and Protocols: 3,6-dibromo-9H-carbazole Derivatives in OLED Hole Transport Layers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a critically important class of materials in the field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their inherent electron-rich nature, rigid structure, and high thermal stability make them excellent candidates for charge transport materials.[1][2] Among these, 3,6-dibromo-9H-carbazole and its N-substituted derivatives serve as versatile building blocks for Hole Transport Layers (HTLs) in OLEDs. The bromine atoms at the 3 and 6 positions provide convenient handles for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the material's electronic and physical properties.[2] This document provides detailed application notes and experimental protocols for the use of 3,6-dibromo-9H-carbazole derivatives as HTL materials in OLEDs.
Rationale for Use in Hole Transport Layers
The primary function of a Hole Transport Layer (HTL) in an OLED is to facilitate the efficient injection of holes from the anode (typically Indium Tin Oxide - ITO) and their transport to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. An ideal HTL material should possess the following characteristics:
-
High Hole Mobility: To ensure efficient charge transport and reduce the operating voltage of the device.
-
Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) energy level should be well-matched with the work function of the anode to minimize the hole injection barrier.
-
High Glass Transition Temperature (Tg): A high Tg is crucial for the morphological stability of the thin film, preventing crystallization and degradation of the device during operation, thereby enhancing its lifetime.
-
Good Film-Forming Properties: The ability to form smooth, uniform, and amorphous thin films is essential for preventing short circuits and ensuring consistent device performance.
3,6-dibromo-9H-carbazole derivatives can be chemically modified to optimize these properties, making them a highly adaptable platform for HTL materials.
Molecular Structure and Functionality
The general structure of a 3,6-dibromo-9-aryl-9H-carbazole derivative and its position within a typical OLED architecture are illustrated below.
Caption: General molecular structure and placement within an OLED.
Quantitative Data
Table 1: Thermal and Electrochemical Properties of Representative Carbazole Derivatives
| Compound | Substitution | Tg (°C) | HOMO (eV) | LUMO (eV) | Reference |
| TECEB | 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene | 130 | - | - | [3] |
| CDP | 3,6-bis(4,6-diphenylpyridin-2-yl)-9-ethyl-9H-carbazole | - | - | - | [3] |
| T11-T14 | 3,6-di(arylamino)-substituted carbazoles | 86-155 | - | - | [4] |
Note: Specific HOMO/LUMO data for simple 3,6-dibromo-9-aryl-9H-carbazole derivatives is not well-documented in the available search results. The values are highly dependent on the specific aryl substituent.
Table 2: OLED Device Performance with Carbazole-based Hole Transport Layers
| HTL Material | Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Reference |
| TECEB | Standard HTL/Alq3 | 3.27 | - | - | [3] |
| 3,6-diphenyl-9-ethylcarbazole | HTL/Ir(ppy)3:CBP | 22.5 | - | - | [5] |
| FLU-DCAR | HTL in yellow phosphorescent OLED | 44.25 | - | 17.8 | [3] |
Note: The performance data is for devices where carbazole derivatives are used as the HTL, but not necessarily the simple 3,6-dibromo-9-aryl derivatives. This data is provided for comparative purposes.
Experimental Protocols
Synthesis of 3,6-dibromo-9H-carbazole
This protocol describes the bromination of 9H-carbazole to produce the 3,6-dibromo-9H-carbazole intermediate.
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 9H-carbazole in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NBS (2.1 equivalents) in DMF to the cooled carbazole solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitate the product by adding water to the reaction mixture.
-
Filter the precipitate and wash with water.
-
Dry the product in air. The crude product can be further purified by column chromatography.[4]
Synthesis of 3,6-dibromo-9-aryl-9H-carbazole (General Protocol)
This protocol outlines the N-arylation of 3,6-dibromo-9H-carbazole.
Materials:
-
3,6-dibromo-9H-carbazole
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper iodide (CuI)
-
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4)
-
1,2-diaminocyclohexane or other suitable ligand
-
Toluene or other high-boiling solvent
Procedure:
-
To a dried Schlenk flask, add 3,6-dibromo-9H-carbazole, the aryl halide, CuI, K2CO3, and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
OLED Device Fabrication (General Protocol by Vacuum Deposition)
This protocol describes the fabrication of a multilayer OLED device using a 3,6-dibromo-9-aryl-9H-carbazole derivative as the HTL.
Materials and Equipment:
-
ITO-coated glass substrates
-
Organic materials: 3,6-dibromo-9-aryl-9H-carbazole (HTL), emissive layer material (e.g., Alq3), electron transport layer material (e.g., TPBi), and an electron injection layer material (e.g., LiF).
-
Metal for cathode (e.g., Aluminum).
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Substrate cleaning setup (detergent, deionized water, acetone, isopropanol, UV-ozone cleaner).
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
Hole Transport Layer (HTL): Evaporate the 3,6-dibromo-9-aryl-9H-carbazole derivative onto the ITO substrate. A typical thickness is 30-50 nm. The deposition rate should be controlled at approximately 1-2 Å/s.
-
Emissive Layer (EML): Deposit the emissive material (e.g., Alq3) to a thickness of 50-70 nm.
-
Electron Transport Layer (ETL): Deposit the electron transport material (e.g., TPBi) to a thickness of 20-40 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer of LiF (approximately 1 nm) to facilitate electron injection.
-
Cathode: Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a glove box using a UV-curable epoxy and a glass lid.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the synthesis workflow and the charge transport pathway in an OLED.
References
P7C3 Treatment in Animal Models of Ischemic Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke remains a leading cause of long-term disability and mortality worldwide. The development of effective neuroprotective therapies is a critical area of research. The aminopropyl carbazole compound P7C3 and its derivatives, particularly P7C3-A20, have emerged as promising therapeutic agents.[1][2][3] These compounds have demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including ischemic stroke.[4] The primary mechanism of action is believed to involve the enhancement of nicotinamide adenine dinucleotide (NAD) levels, which is crucial for cellular metabolism and survival.[1][2][5] P7C3 compounds not only protect mature neurons from ischemic damage but also promote neurogenesis, offering a dual approach to stroke recovery.[1][2][3] This document provides a detailed overview of the application of P7C3/P7C3-A20 in animal models of ischemic stroke, including quantitative data summaries, experimental protocols, and key signaling pathways.
Data Presentation: Efficacy of P7C3-A20 in Rodent Models of Ischemic Stroke
The following tables summarize the quantitative data from key studies investigating the effects of P7C3-A20 treatment in animal models of ischemic stroke.
| Animal Model | Stroke Induction | P7C3-A20 Dosage & Administration | Treatment Timing | Key Findings | Reference |
| Rat | 90-minute transient Middle Cerebral Artery Occlusion (tMCAO) | Not specified in abstract | Immediate post-occlusion, twice daily for 7 days | - Significantly fewer missteps in grid-walk task- Reduced escape latencies in water maze task- Decreased cortical and hippocampal atrophy- Increased neurogenesis in the subventricular zone- Rescued NAD levels | [6] |
| Rat | Hypoxic-Ischemic Encephalopathy (HIE) | 5 or 10 mg/kg | Not specified in abstract | - Reduced infarct volume- Reversed cell loss in cortex and hippocampus- Improved motor function | [4] |
| Rat | Transient Middle Cerebral Artery Occlusion (tMCAO) | Not specified in abstract | Twice daily for 7 days | - Improved sensorimotor function (cylinder and grid-walk tasks)- Enhanced spatial learning and memory- Decreased cortical and hippocampal atrophy- Increased neurogenesis in subventricular zone and dentate gyrus- Restored NAD levels to sham levels | |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | Not specified in abstract | Not specified in abstract | - Significantly reduced cerebral infarction |
Experimental Protocols
Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This is a widely used model to mimic focal ischemic stroke in humans.
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.
-
Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The suture is left in place for 90 minutes.
-
After 90 minutes, the suture is withdrawn to allow for reperfusion.
-
The cervical incision is closed, and the animal is allowed to recover.
-
-
Confirmation of Ischemia: Laser Doppler flowmetry can be used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.
P7C3-A20 Administration
-
Formulation: P7C3-A20 is typically dissolved in a vehicle solution, such as a mixture of DMSO, Cremophor EL, and saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route.
-
Dosage and Frequency: Based on the literature, a dosage of 5-10 mg/kg administered twice daily for 7 days has shown efficacy.[4]
-
Timing: Treatment can be initiated immediately after reperfusion or with a delay (e.g., 6 hours post-occlusion) to assess the therapeutic window.[6]
Behavioral Assessments
-
Sensorimotor Function:
-
Cylinder Test: Assesses forelimb asymmetry. The rat is placed in a transparent cylinder, and the number of times it uses its impaired or unimpaired forelimb for wall exploration is recorded.
-
Grid-Walking Test: Evaluates sensorimotor coordination. The rat traverses a wire grid, and the number of foot faults (slips) of the contralateral limb is counted.
-
-
Cognitive Function:
-
Morris Water Maze: Tests spatial learning and memory. The rat is trained to find a hidden platform in a pool of water. Escape latency, path length, and time spent in the target quadrant are measured.
-
Histological and Molecular Analyses
-
Infarct Volume Measurement:
-
At a predetermined time point (e.g., 7 or 28 days post-stroke), animals are euthanized, and their brains are removed.
-
Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet.
-
The unstained (infarcted) area is quantified using image analysis software.
-
-
Immunohistochemistry:
-
Used to assess neurogenesis (e.g., BrdU, DCX staining) and cell survival (e.g., NeuN staining).
-
-
NAD Level Measurement:
-
Brain tissue is homogenized, and NAD levels are quantified using commercially available colorimetric or fluorometric assay kits.
-
Signaling Pathways and Mechanisms of Action
Enhancement of NAD+ Salvage Pathway
P7C3 compounds are known to enhance the flux of NAD in the salvage pathway.[1][6] Ischemic stroke leads to a significant reduction in cellular NAD levels, which impairs energy metabolism and contributes to neuronal death. By restoring NAD levels, P7C3-A20 supports cellular function and promotes cell survival.[1][5]
Caption: P7C3-A20 mediated restoration of NAD+ levels in ischemic stroke.
Activation of PI3K/AKT/GSK3β Signaling Pathway
P7C3-A20 has been shown to exert its neuroprotective effects through the activation of the PI3K/AKT/GSK3β signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Caption: P7C3-A20 activates the pro-survival PI3K/AKT/GSK3β pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of P7C3-A20 in a rat model of ischemic stroke.
Caption: A standard experimental workflow for P7C3-A20 stroke studies.
Conclusion
P7C3 compounds, particularly P7C3-A20, represent a promising therapeutic strategy for ischemic stroke. Their ability to both protect mature neurons and promote the survival of new neurons offers a significant advantage over therapies with a single mechanism of action. The protocols and data presented here provide a framework for researchers to further investigate and develop P7C3-based therapies for this devastating condition. Future studies should focus on optimizing dosage, treatment windows, and exploring the long-term functional benefits in various preclinical models of stroke.
References
- 1. The neuroprotective compound P7C3-A20 promotes neurogenesis and improves cognitive function after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. Newly Published Collaboration Shows Promise in Saving Brain Cells Following Stroke - The Miami Project [themiamiproject.org]
- 4. The Small Molecule P7C3-A20 Exerts Neuroprotective Effects in a Hypoxic-ischemic Encephalopathy Model via Activation of PI3K/AKT/GSK3β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Research Portal [scholarship.miami.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol?
A1: The synthesis is typically a three-step process:
-
Bromination: Dimerization of carbazole at the 3 and 6 positions using a brominating agent like N-Bromosuccinimide (NBS).[1][2]
-
N-Alkylation (Epoxidation): Alkylation of the 3,6-dibromo-9H-carbazole nitrogen with an epoxide-containing reagent, commonly epichlorohydrin, to form a key intermediate, 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole.
-
Epoxide Ring-Opening: Nucleophilic attack of aniline on the epoxide ring of the intermediate to yield the final product.
Q2: Which brominating agent is most effective for the first step?
A2: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the selective bromination of carbazole at the 3 and 6 positions. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF).[1]
Q3: What are the critical parameters for the N-alkylation of the dibromocarbazole?
A3: The N-alkylation step is sensitive to the base, solvent, and temperature. A strong base, such as sodium hydride (NaH), is often used to deprotonate the carbazole nitrogen, making it a more potent nucleophile.[3] Anhydrous polar aprotic solvents like DMF or DMSO are preferred.[4] Maintaining anhydrous (dry) conditions is crucial to prevent side reactions and ensure high yield.[4]
Q4: How does the regioselectivity of the epoxide ring-opening work in the final step?
A4: In the final step, the nucleophilic aniline attacks one of the carbon atoms of the epoxide ring. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.[5][6][7] This regioselectivity leads to the desired 1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol structure.
Q5: What are the common methods for purifying the final product?
A5: Column chromatography is a common method for purifying the final product and removing any unreacted starting materials or side products. A silica gel stationary phase with a solvent system like ethyl acetate/petroleum ether or dichloromethane/hexane can be effective.[1][2] Recrystallization can also be used for further purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Step | - Incomplete reaction. - Formation of mono- or poly-brominated byproducts.[2] - Insufficient amount of brominating agent. | - Monitor the reaction using Thin Layer Chromatography (TLC) to ensure completion. - Control the stoichiometry of NBS carefully (a slight excess, e.g., 2.1 equivalents, is often used).[1] - Maintain a low temperature (e.g., 0 °C) during the addition of NBS to improve selectivity.[1] |
| Low Yield in N-Alkylation Step | - Presence of moisture, which deactivates the strong base (e.g., NaH). - Incomplete deprotonation of the carbazole nitrogen. - The base is not strong enough (e.g., K₂CO₃ might be less effective than NaH).[4] - Low reaction temperature. | - Use anhydrous solvents and reagents. Dry all glassware thoroughly.[4] - Ensure the base is added portion-wise and allow sufficient time for the deprotonation to complete before adding the alkylating agent.[3] - Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide.[4] - The reaction may require heating. Optimize the temperature based on literature or experimental trials.[4] |
| Low Yield in Epoxide Ring-Opening Step | - The nucleophilicity of aniline is too low under the reaction conditions. - Steric hindrance. - The reaction has not gone to completion. | - The reaction can be catalyzed by a Lewis or Brønsted acid, although this can affect regioselectivity.[8] For base-catalyzed opening, ensure conditions are appropriate. - Consider using a catalyst to improve reaction rates.[9] - Increase the reaction temperature and/or reaction time. Monitor progress by TLC. |
| Formation of Multiple Products/Impurities | - Side reactions during bromination (over-bromination). - Polymerization of the epoxide intermediate. - Di-alkylation or other side reactions with aniline. - Impure starting materials. | - Optimize bromination conditions (temperature, stoichiometry).[1] - Add the epoxide intermediate slowly to the reaction mixture. - Use a moderate excess of aniline. - Purify all starting materials before use. - Utilize column chromatography for careful separation of the desired product from impurities. |
| Reaction Fails to Proceed | - Incorrect reagents or poor-quality solvents. - Inactive catalyst. - Reaction conditions are not optimal (temperature, pressure). | - Verify the identity and purity of all reagents and solvents. - If using a catalyst, ensure it is active and handled correctly. - Systematically vary the reaction temperature and monitor for any product formation. |
Experimental Protocols
Step 1: Synthesis of 3,6-Dibromo-9H-carbazole
This protocol is adapted from established procedures for the bromination of carbazole.[1]
| Parameter | Value/Description |
| Reactants | - Carbazole (1.0 eq) - N-Bromosuccinimide (NBS) (2.1 eq) |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours (overnight) |
Procedure:
-
Dissolve carbazole in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (2.1 equivalents) in DMF.
-
Add the NBS solution dropwise to the carbazole solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, precipitate the product by adding water to the reaction mixture.
-
Filter the precipitate, wash it with water, and dry it.
-
The crude product can be purified by flash chromatography (silica gel, eluent: dichloromethane/hexane) to yield pure 3,6-dibromo-9H-carbazole.[1]
Step 2: Synthesis of 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
This protocol is based on standard N-alkylation procedures for carbazoles.[3]
| Parameter | Value/Description |
| Reactants | - 3,6-Dibromo-9H-carbazole (1.0 eq) - Sodium Hydride (NaH, 60% in mineral oil) (1.2 eq) - Epichlorohydrin (1.1 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
Procedure:
-
Add 3,6-dibromo-9H-carbazole to a flask containing anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C and add NaH portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Add epichlorohydrin dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench it by the slow addition of cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol
This protocol describes the final ring-opening reaction.
| Parameter | Value/Description |
| Reactants | - 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (1.0 eq) - Aniline (1.5 eq) |
| Solvent | Ethanol or Isopropanol |
| Temperature | Reflux (e.g., ~80 °C) |
| Reaction Time | 6-12 hours |
Procedure:
-
Dissolve the epoxide intermediate in ethanol in a round-bottom flask.
-
Add aniline (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain it for 6-12 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with water to remove excess aniline.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it.
-
Purify the final product by column chromatography to obtain 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol.
Visualizations
Overall Synthesis Pathway
Caption: Synthetic route for 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 3. 3,6-Dibromo-9-butyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Troubleshooting P7C3 solubility in aqueous buffers for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P7C3 and its analogs. The following information is intended to help overcome challenges with solubility in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing P7C3 stock solutions?
A1: P7C3 and its analogs are highly soluble in dimethyl sulfoxide (DMSO).[1][2] It is the recommended solvent for preparing high-concentration stock solutions. For example, P7C3 is soluble in DMSO up to 100 mM.
Q2: My P7C3 compound precipitated when I diluted the DMSO stock solution in my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for hydrophobic compounds like P7C3. Here are several troubleshooting steps:
-
Reduce the final DMSO concentration: While P7C3 is soluble in DMSO, the final concentration of DMSO in your in vitro assay should be kept low, typically at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[3]
-
Use a serial dilution approach: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This can sometimes help to keep the compound in solution.
-
Increase sonication and vortexing: After diluting the stock solution, vortex the solution vigorously and use a bath sonicator to aid in dissolution.[4]
-
Prepare fresh dilutions: Do not store diluted solutions of P7C3 in aqueous buffers for extended periods. It is best to prepare them fresh for each experiment.
-
Consider co-solvents (for specific assay types): For some non-cell-based assays, the use of co-solvents like PEG300 or Tween-80 in small quantities might be permissible and can help maintain solubility.[2][4] However, their compatibility with your specific assay must be validated.
Q3: What is the maximum concentration of P7C3 that I can expect to be soluble in an aqueous buffer?
Q4: Can I heat the P7C3 solution to improve solubility?
A4: Gentle heating can be a method to aid in the dissolution of compounds. If you encounter precipitation, warming the solution to 37°C may help.[4] However, the long-term stability of P7C3 at elevated temperatures in aqueous solutions is not well characterized. Therefore, this should be done with caution and ideally, the solution should be used immediately after preparation.
Quantitative Solubility Data
The following tables summarize the available solubility data for P7C3 and its analog P7C3-A20.
Table 1: P7C3 Solubility
| Solvent | Concentration | Notes |
| DMSO | up to 100 mM | Recommended for stock solutions. |
| DMSO | 95 mg/mL (~200 mM) | Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[2] |
| Ethanol | 20 mg/mL | |
| Water | Insoluble | [2] |
Table 2: P7C3-A20 Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (~197 mM) | Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[1] |
| DMSO | 10 mM | |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of P7C3 Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of P7C3 for use in in vitro assays.
Materials:
-
P7C3 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of P7C3 powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution vigorously until the P7C3 is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Dilutions in Aqueous Buffer
Objective: To dilute the P7C3 DMSO stock solution into an aqueous buffer for immediate use in an in vitro assay, minimizing precipitation.
Materials:
-
P7C3 DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
On the day of the experiment, thaw an aliquot of the P7C3 DMSO stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay, ensuring the final DMSO concentration does not exceed 0.1% (or a previously validated concentration for your assay).
-
Perform a serial dilution of the DMSO stock into the aqueous buffer. For example, to achieve a 1:1000 dilution, first, prepare an intermediate 1:100 dilution in the buffer, vortex well, and then perform a final 1:10 dilution.
-
After the final dilution, vortex the working solution thoroughly.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, consider reducing the final P7C3 concentration.
-
Use the freshly prepared working solution immediately in your experiment.
Visualizations
P7C3 Mechanism of Action: NAMPT Activation
P7C3 has been shown to exert its neuroprotective effects by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[5][6] This leads to increased intracellular levels of NAD+.
Caption: P7C3 activates NAMPT, boosting NAD+ levels and promoting neuroprotection.
Troubleshooting Workflow for P7C3 Solubility Issues
This workflow provides a logical sequence of steps to address precipitation problems when preparing P7C3 solutions for in vitro experiments.
Caption: A step-by-step guide to resolving P7C3 precipitation in aqueous buffers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of P7C3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of P7C3 and its analogs. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for P7C3 and its analogs like P7C3-A20?
The synthesis of P7C3 and its analogs generally follows a two-step process. The first step involves the alkylation of 3,6-dibromocarbazole with an epoxide-containing reagent, such as epibromohydrin or a protected glycidol derivative, to form an epoxide intermediate. The second step is the ring-opening of this epoxide with a suitable amine, such as aniline or a substituted aniline like m-anisidine, to yield the final aminopropyl carbazole product. For fluorinated analogs like P7C3-A20, an additional fluorination step is required.
Q2: What are the most common side products observed during P7C3 synthesis?
The most frequently encountered side products in the synthesis of P7C3 and its analogs are:
-
Des-brominated impurities: These are species where one or both of the bromine atoms on the carbazole ring have been lost.
-
Elimination products: These can form during the epoxide ring-opening step.
-
Unreacted starting materials: Incomplete reactions can lead to the presence of leftover 3,6-dibromocarbazole or the amine reactant.
Q3: How can I remove des-brominated impurities from my crude P7C3 product?
A highly effective method for removing des-brominated impurities is through trituration. This involves suspending the crude solid product in a specific solvent mixture and stirring, which selectively dissolves the less polar des-brominated impurities while the desired, more polar dibrominated product remains as a solid.
Q4: What is the recommended procedure for removing unreacted starting materials and other side products?
Formation of the hydrochloride (HCl) salt of the P7C3 product is a valuable purification technique. By treating the crude product with an acidic solution, the basic amine functionality of P7C3 is protonated, forming the HCl salt which has different solubility properties than the unreacted starting materials and the elimination byproduct. This allows for their separation. The purified HCl salt can then be neutralized (free-based) to yield the pure P7C3 product.
Troubleshooting Guides
Issue 1: Low Yield of the Final P7C3 Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction in the first step (alkylation). | - Ensure the 3,6-dibromocarbazole is fully deprotonated by using a sufficiently strong base (e.g., NaH, KOH) and allowing adequate reaction time. - Use a slight excess of the epibromohydrin or other alkylating agent. - Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Inefficient epoxide ring-opening. | - Use an appropriate solvent that can facilitate the reaction (e.g., dioxane, DMF). - The reaction may require elevated temperatures to proceed at a reasonable rate. - Consider using a Lewis acid catalyst to activate the epoxide ring. |
| Product loss during workup and purification. | - When performing extractions, ensure complete transfer of the product between layers by checking the pH and using an adequate volume of solvent. - During trituration, use the recommended solvent ratio to avoid dissolving the desired product. - Be careful during the free-basing of the HCl salt to avoid loss of product. |
Issue 2: Presence of Significant Des-brominated Impurities
| Possible Cause | Troubleshooting Step |
| Side reactions during the alkylation or epoxide opening steps. | - The exact cause of debromination can be complex, but it is often associated with certain reagents or prolonged reaction times at high temperatures. - If possible, try to perform the reactions at the lowest effective temperature. |
| Ineffective purification. | - Optimize the trituration procedure. Ensure the correct solvent system and ratio are used (e.g., CH₂Cl₂/Hexanes, 3:7 v/v). - Increase the duration of the trituration to ensure complete removal of the impurities. - Analyze the purity of the product by HPLC or ¹H NMR after trituration. |
Issue 3: Difficulty in Removing Unreacted Starting Material
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | - Drive the reaction to completion by increasing the reaction time or temperature, or by adding a slight excess of one of the reactants. |
| Inefficient HCl salt formation. | - Ensure the use of a suitable acidic solution (e.g., HCl in ether or dioxane) to fully protonate the product. - The HCl salt may need to be precipitated from a specific solvent system to achieve good separation. |
| Sub-optimal free-basing procedure. | - Use a saturated bicarbonate solution or other suitable base to fully neutralize the HCl salt. - Ensure the product is fully extracted from the aqueous layer after neutralization. |
Experimental Protocols
Protocol 1: Synthesis of 9-(oxiran-2-ylmethyl)-3,6-dibromo-9H-carbazole (Epoxide Intermediate)
-
To a solution of 3,6-dibromo-9H-carbazole in a suitable solvent such as DMF, add a base like potassium hydroxide (KOH).
-
Stir the mixture at room temperature to allow for the deprotonation of the carbazole nitrogen.
-
Add epibromohydrin dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude epoxide can be purified by trituration with ethyl acetate.
Protocol 2: Purification of P7C3-A20 by Trituration and Salt Formation
Trituration:
-
Suspend the crude P7C3-A20 solid in a mixture of dichloromethane (CH₂Cl₂) and hexanes (3:7 v/v).
-
Stir the suspension vigorously for an extended period (e.g., several hours).
-
Filter the solid product and wash with the same solvent mixture.
-
Dry the solid under vacuum to obtain a product with reduced levels of des-brominated impurities.
HCl Salt Formation and Free-Basing:
-
Dissolve the triturated product in a suitable organic solvent.
-
Add a solution of HCl in ether or dioxane to precipitate the HCl salt of P7C3-A20.
-
Filter the salt and wash with ether.
-
To obtain the free base, dissolve the HCl salt in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the free base with an organic solvent, dry the organic layer, and concentrate to yield the purified P7C3-A20.
Data Presentation
Table 1: Summary of Purification Methods for P7C3 and Analogs
| Impurity Type | Recommended Purification Method | Typical Solvents/Reagents | Expected Outcome |
| Des-brominated impurities | Trituration | CH₂Cl₂/Hexanes (3:7 v/v) | Selective removal of less polar impurities. |
| Unreacted Starting Materials | Salt Formation (HCl salt) | HCl in ether or dioxane | Precipitation of the desired product as a salt, leaving impurities in solution. |
| Elimination Products | Salt Formation (HCl salt) | HCl in ether or dioxane | Separation based on differential solubility of the salt and the byproduct. |
Visualizations
Caption: General synthesis pathway for P7C3-A20.
Caption: Purification workflow for P7C3 synthesis.
Technical Support Center: Optimizing P7C3 Dosage for In Vivo Neuroprotection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the P7C3 series of compounds in in vivo neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P7C3 and its analogs?
A1: The P7C3 class of aminopropyl carbazoles exerts its neuroprotective effects primarily by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway.[1][2][3] By enhancing NAMPT activity, P7C3 compounds help maintain cellular NAD+ levels, which is crucial for neuronal survival and function, especially under conditions of stress or injury.[1][2] This mechanism is linked to the stabilization of mitochondrial function and the prevention of neuronal cell death.[1]
Q2: What are the main differences between P7C3, P7C3-A20, and P7C3-S243?
A2: P7C3 was the original compound identified through an in vivo screen for agents that enhance adult hippocampal neurogenesis.[1] P7C3-A20 and P7C3-S243 are analogs developed through medicinal chemistry to improve potency and drug-like properties.[4] P7C3-A20, for instance, has a fluorine substitution that significantly enhances its neuroprotective activity.[1] (-)-P7C3-S243 is a specific enantiomer that has shown high efficacy.[5] These improved versions often allow for lower effective dosages.
Q3: What are the recommended administration routes for P7C3 compounds in vivo?
A3: P7C3 and its analogs are orally bioavailable and can cross the blood-brain barrier.[4] They have been successfully administered in rodents via both intraperitoneal (i.p.) injection and oral gavage.[5][6]
Q4: Are there any known toxic effects of P7C3 compounds at therapeutic doses?
A4: P7C3 and its optimized analogs, such as P7C3-A20 and (-)-P7C3-S243, are reported to be non-toxic at doses several times higher than their efficacious doses in neuroprotection studies.[4] For example, P7C3-A20 has been administered at up to 40 mg/kg/day for 30 days without observable adverse effects in behavior, weight, or appearance.[4] Similarly, (-)-P7C3-S243 has been tested up to 5 mg/kg/day for 21 days without adverse effects.[4] However, it is important to note that at significantly higher concentrations than those required for neuroprotection, P7C3 has been shown to inhibit the growth of renal cell carcinoma.[2]
Troubleshooting Guide
Issue 1: Lack of Neuroprotective Efficacy in My Model
-
Possible Cause: Suboptimal Dosage.
-
Solution: The effective dose of P7C3 compounds can vary depending on the animal model, the nature and severity of the injury, and the specific analog being used. Refer to the dosage tables below and consider performing a dose-response study to determine the optimal concentration for your specific experimental conditions. For instance, in a traumatic brain injury model, daily treatment with P7C3-S243 showed complete protection at 3, 10, and 30 mg/kg/day.[5]
-
-
Possible Cause: Inappropriate Timing of Administration.
-
Solution: The therapeutic window for P7C3 administration is a critical factor. In a TBI model, initiating P7C3-S243 treatment 24 hours post-injury was effective, while delaying treatment to 48 hours post-injury showed no protective efficacy at the tested doses.[5] It is crucial to align your treatment schedule with the known pathology of your model.
-
-
Possible Cause: Issues with Compound Formulation and Stability.
-
Solution: Ensure that the P7C3 compound is properly dissolved and stable in your chosen vehicle. Inadequate solubility can lead to inconsistent dosing. It is advisable to consult detailed protocols for formulation or contact the supplier for recommendations on appropriate solvents and storage conditions.
-
Issue 2: Variability in Behavioral or Histological Readouts
-
Possible Cause: Inconsistent Drug Administration.
-
Solution: For intraperitoneal injections, ensure consistent injection placement. For oral gavage, be mindful of proper technique to avoid accidental administration into the lungs. Consistent timing of administration each day is also important.
-
-
Possible Cause: Subject-to-Subject Variability in Injury Model.
-
Solution: Standardize your injury induction procedure as much as possible. Increase the number of animals per group to enhance statistical power and account for biological variability. Ensure that all behavioral testing and histological analyses are performed by an investigator blinded to the treatment groups.
-
Data Presentation
Table 1: In Vivo Dosages of P7C3 and its Analogs in Neuroprotection Studies
| Compound | Animal Model | Dosage Range | Administration Route | Study Outcome |
| P7C3 | Chronic Social Defeat Stress (mice) | 20 mg/kg/day (in divided doses) | Intraperitoneal | Increased hippocampal neurogenesis, antidepressant-like effect[6] |
| P7C3-S243 | Blast-mediated Traumatic Brain Injury (mice) | 1, 3, 10, 30 mg/kg/day | Intraperitoneal | Dose-dependent preservation of memory, with 3, 10, and 30 mg/kg/day showing complete protection[5] |
| (-)-P7C3-S243 | Blast-mediated Traumatic Brain Injury (mice) | 3 mg/kg/day | Intraperitoneal | Complete protection from axonal degeneration and memory preservation[5] |
| (-)-P7C3-S243 | Blast-mediated Traumatic Brain Injury (mice) | 1, 3, 10, 30 mg/kg/day | Oral | Preservation of hippocampal-dependent memory at 3, 10, and 30 mg/kg/day[5] |
| P7C3-A20 | Rodent models of Parkinson's disease, ALS, TBI, and age-related cognitive decline | N/A (mentioned as more potent) | N/A | Displayed neuroprotective properties[4] |
Experimental Protocols
1. P7C3 Formulation and Administration (Example for Intraperitoneal Injection)
-
Vehicle Preparation: A common vehicle for P7C3 and its analogs is a solution of 10% DMSO, 40% PEG400, and 50% saline.
-
P7C3 Dissolution:
-
Weigh the desired amount of the P7C3 compound.
-
First, dissolve the compound in DMSO.
-
Sequentially add PEG400 and then saline, ensuring the solution is thoroughly mixed after each addition.
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required.
-
-
Administration:
-
Administer the prepared solution to the animals via intraperitoneal injection at the desired dosage.
-
The injection volume should be consistent across all animals (e.g., 10 ml/kg body weight).
-
2. Morris Water Maze for Assessing Spatial Learning and Memory (Post-TBI)
-
Apparatus: A circular pool (120-180 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.[5][7][8]
-
Acquisition Phase:
-
For 5 consecutive days, each mouse is subjected to 4 trials per day.[5][7]
-
In each trial, the mouse is released from one of four starting positions and allowed 60 seconds to find the hidden platform.[5][7]
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.[5]
-
Allow the mouse to remain on the platform for 15-20 seconds.[5]
-
-
Probe Trial:
3. Immunohistochemistry for BrdU to Assess Neurogenesis
-
BrdU Administration: Administer BrdU (5-ethynyl-2'-deoxyuridine), a thymidine analog, via intraperitoneal injection to label dividing cells. A common dosage is 50 mg/kg.[6]
-
Tissue Preparation:
-
At the designated time point after BrdU administration, perfuse the animals with 4% paraformaldehyde (PFA).
-
Extract the brain and post-fix in 4% PFA overnight.
-
Transfer the brain to a 30% sucrose solution for cryoprotection.
-
Section the brain using a cryostat or vibratome.
-
-
Staining Protocol:
-
Wash free-floating sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval to expose the BrdU epitope (e.g., by incubating in 2N HCl).
-
Block non-specific binding with a blocking solution (e.g., PBS with Triton X-100 and normal goat serum).
-
Incubate with a primary antibody against BrdU overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides and visualize using a fluorescence microscope.
-
Mandatory Visualizations
Caption: P7C3 signaling pathway leading to neuroprotection.
Caption: General experimental workflow for in vivo P7C3 studies.
References
- 1. mmpc.org [mmpc.org]
- 2. researchgate.net [researchgate.net]
- 3. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morris Water Maze [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Cognitive evaluation of traumatically brain-injured rats using serial testing in the Morris water maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P7C3 Handling and Stability
Welcome to the technical support center for P7C3 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of P7C3 compounds in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help prevent the degradation of P7C3 in solution and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving P7C3 and its analogs?
A1: P7C3 and its more potent analog, P7C3-A20, are readily soluble in dimethyl sulfoxide (DMSO). For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q2: How should I prepare a stock solution of P7C3?
A2: To prepare a stock solution, dissolve the solid P7C3 compound in 100% DMSO to a concentration of 10-100 mM. Ensure the compound is fully dissolved by vortexing. For compounds that are difficult to dissolve, brief sonication or warming the solution to 37°C may help.
Q3: What are the optimal storage conditions for solid P7C3 and its stock solutions?
A3: Proper storage is crucial to prevent degradation. Here are the recommended guidelines:
| Form | Storage Temperature | Duration | Container |
| Solid Compound | -20°C | Up to 3 years | Tightly sealed vial, protected from light |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquoted in tightly sealed, light-protected tubes |
| DMSO Stock Solution | -20°C | Up to 1-3 months | Aliquoted in tightly sealed, light-protected tubes |
Q4: How can I minimize degradation of P7C3 in my experiments?
A4: To minimize degradation, follow these best practices:
-
Light Protection: P7C3 is a carbazole derivative, and such compounds can be sensitive to light. Protect solid compounds and solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
pH Considerations: While specific data on pH stability is limited, it is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise. Extreme pH levels may promote hydrolysis of the aminopropyl group.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use volumes to avoid repeated changes in temperature, which can accelerate degradation.
-
Aqueous Solution Preparation: When preparing aqueous working solutions from your DMSO stock, add the stock solution to your aqueous buffer or cell culture medium and mix immediately. Do not store dilute aqueous solutions for extended periods; prepare them fresh for each experiment.
Q5: I'm observing precipitation when I dilute my P7C3 DMSO stock into an aqueous solution. What should I do?
A5: Precipitation can occur when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment. Here are some troubleshooting tips:
-
Lower the Final Concentration: The final concentration of P7C3 in your aqueous solution may be above its solubility limit. Try using a lower final concentration.
-
Increase the Final DMSO Concentration: A small percentage of DMSO (typically <0.5%) is tolerated by most cell cultures and can help maintain solubility. Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
-
Use a Surfactant: For in vivo formulations or specific in vitro assays, a non-ionic surfactant like Tween® 80 or Cremophor® EL can be used to improve solubility and prevent precipitation.
-
Warm the Solution: Gently warming the aqueous solution to 37°C while adding the DMSO stock can sometimes help keep the compound in solution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of P7C3 stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -80°C in aliquots and protected from light. |
| Loss of compound activity over time | Instability in aqueous working solution. | Prepare fresh aqueous working solutions for each experiment. Avoid storing dilute aqueous solutions. |
| Precipitate forms in cell culture media | Poor aqueous solubility. | Decrease the final concentration of P7C3. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. Consider using a formulation with solubility enhancers for challenging applications. |
| Discoloration of stock solution | Potential oxidation or photodegradation. | Discard the solution. When preparing new stock solutions, use high-purity, anhydrous DMSO and always protect from light. |
Experimental Protocols
Protocol for Preparation of P7C3 Stock Solution
-
Materials: P7C3 compound (solid), anhydrous DMSO, sterile microcentrifuge tubes (amber or wrapped in foil).
-
Procedure:
-
Allow the solid P7C3 vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of P7C3 in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for Preparing Working Solutions for Cell Culture
-
Materials: P7C3 DMSO stock solution, pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the P7C3 DMSO stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Pipette the required volume of the stock solution directly into the pre-warmed cell culture medium.
-
Immediately mix the solution by gentle pipetting or swirling.
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: P7C3 signaling pathway promoting neuroprotection.
Technical Support Center: Purification of Aminopropyl Carbazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopropyl carbazole derivatives. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of aminopropyl carbazole derivatives, particularly focusing on chromatographic methods.
Question 1: I'm observing significant peak tailing during column chromatography of my aminopropyl carbazole derivative on silica gel. What is the cause and how can I resolve it?
Answer:
Peak tailing is the most common issue when purifying basic compounds like aminopropyl carbazoles on standard silica gel.
-
Cause: The primary amine group of your compound is basic and interacts strongly with the acidic silanol groups (Si-OH) present on the surface of the silica gel. This strong interaction leads to a slow and uneven elution of the compound from the column, resulting in a "tailing" peak shape in the chromatogram.
-
Solutions:
-
Mobile Phase Additive: The most effective solution is to add a small amount of a competitive base to your mobile phase to neutralize the acidic silanol sites. Triethylamine (TEA) is the most common additive for this purpose. Start by adding 0.1-1% TEA to your eluent system. This will block the interaction between your compound and the silica gel, leading to a more symmetrical peak shape.
-
Alternative Stationary Phase: If peak tailing persists even with the addition of TEA, consider using a different stationary phase. Alumina (Al₂O₃) is less acidic than silica gel and can be a good alternative for the purification of basic compounds.
-
Use of End-Capped Columns: For high-performance liquid chromatography (HPLC), using an "end-capped" column can significantly reduce peak tailing. In these columns, many of the residual silanol groups have been chemically modified to be less interactive.
-
Question 2: My aminopropyl carbazole derivative seems to be streaking on the TLC plate and I'm having difficulty getting good separation in my column. What should I do?
Answer:
Streaking on a TLC plate and poor separation in a column are often related to the same issues as peak tailing, as well as solubility problems.
-
Solutions:
-
Incorporate Triethylamine (TEA): Just as with column chromatography, adding 0.1-1% TEA to the developing solvent for your TLC can significantly improve the spot shape and give you a more accurate indication of the separation. This same modified eluent can then be used for your column.
-
Adjust Solvent Polarity: Ensure you have an optimal solvent system. For many aminopropyl carbazole derivatives, a gradient of methanol in dichloromethane (DCM) is effective. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (e.g., methanol).
-
Check Solubility: Ensure your crude product is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column. If the compound is not fully soluble, it will lead to streaking and poor separation.
-
Question 3: I have synthesized a chiral aminopropyl carbazole derivative. How can I separate the enantiomers?
Answer:
The separation of enantiomers requires a chiral environment. Standard chromatographic techniques will not separate them.
-
Solution:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common and effective method for separating enantiomers is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. There are many different types of CSPs available, and the selection will depend on the specific structure of your compound. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral amines.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of aminopropyl carbazole derivatives?
A1: Impurities can arise from starting materials or side reactions during the synthesis. Common impurities may include:
-
Unreacted starting materials (e.g., carbazole, the aminopropylating agent).
-
Products of side reactions, such as dialkylation of the carbazole nitrogen or the amine.
-
Oxidation products of the carbazole ring system.
-
In cases where halogenated carbazoles are used as starting materials, dehalogenated byproducts can form during reductive steps.
Q2: Can I use recrystallization to purify my aminopropyl carbazole derivative?
A2: Yes, recrystallization can be a very effective purification technique, especially for removing minor impurities and obtaining a highly crystalline final product. The choice of solvent is critical. Common solvents for the recrystallization of carbazole derivatives include ethanol, isopropanol, and acetone. Often, forming a salt of the amine (e.g., a hydrochloride salt by adding HCl) can improve the crystalline nature of the compound and facilitate purification by recrystallization.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended to confirm the purity and identity of your aminopropyl carbazole derivative:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Using a suitable column and mobile phase, you can quantify the purity of your compound and detect any minor impurities. A diode array detector (DAD) or a mass spectrometer (MS) as the detector can provide additional structural information about any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your compound. The absence of signals from starting materials or byproducts in the NMR spectrum is a good indicator of high purity.
-
Mass Spectrometry (MS): MS confirms the molecular weight of your compound.
Data Presentation
Table 1: Example Column Chromatography Conditions for Aminopropyl Carbazole Derivatives
| Compound Class | Stationary Phase | Mobile Phase | Typical Observation |
| Simple Aminopropyl Carbazoles | Silica Gel | Dichloromethane/Methanol gradient (e.g., 0-10% MeOH) | Significant peak tailing without an additive. |
| Simple Aminopropyl Carbazoles | Silica Gel | Dichloromethane/Methanol gradient with 0.1-1% Triethylamine | Improved peak shape and separation. |
| Chiral Aminopropyl Carbazoles | Chiral Stationary Phase (e.g., polysaccharide-based) | Heptane/Isopropanol with a basic additive (e.g., diethylamine) | Separation of enantiomers. |
Table 2: Purity and Yield Data from a Representative Purification of a P7C3 Analog
| Purification Step | Method | Yield | Purity |
| Initial Purification | Automated Flash Chromatography | 12.5%[1] | >95% (by NMR) |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of an Aminopropyl Carbazole Derivative
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a solvent system (e.g., 95:5 dichloromethane:methanol).
-
Visualize the spots under UV light.
-
If streaking is observed, prepare a new developing solvent containing 0.5% triethylamine and re-run the TLC.
-
-
Column Preparation:
-
Choose an appropriately sized glass column and pack it with silica gel as a slurry in the initial, low-polarity mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified aminopropyl carbazole derivative.
-
Protocol 2: Recrystallization of an Aminopropyl Carbazole Derivative as a Hydrochloride Salt
-
Dissolution:
-
Dissolve the purified aminopropyl carbazole derivative in a suitable solvent, such as ethanol, with gentle heating.
-
-
Salt Formation:
-
Slowly add a solution of hydrochloric acid in ethanol (or ethereal HCl) dropwise to the dissolved compound until the solution is slightly acidic.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure hydrochloride salt.
-
Visualizations
References
P7C3 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of the neuroprotective compound P7C3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid P7C3?
A1: For long-term stability, solid P7C3 should be stored at -20°C. Commercial suppliers suggest that the compound is stable for up to three years under these conditions.
Q2: How should I store P7C3 in solution?
A2: P7C3 solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C. Under these conditions, the solution is reported to be stable for at least one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store P7C3 solutions at -20°C?
A3: While short-term storage at -20°C may be acceptable, long-term storage at this temperature is not recommended for solutions. For optimal stability of P7C3 in solvent, -80°C is the preferred temperature.
Q4: I observed precipitation in my P7C3 stock solution after thawing. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. Gently warm the solution and sonicate until the precipitate redissolves. Ensure the solution is clear before use. If precipitation persists, it may indicate degradation or solvent evaporation, and a fresh stock solution should be prepared.
Q5: Is P7C3 sensitive to light?
Q6: What is the known mechanism of action for P7C3?
A6: P7C3 is known to be an activator of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3][4][5] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+). By enhancing NAMPT activity, P7C3 helps to maintain cellular NAD+ levels, which is crucial for neuronal survival and function.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (solid at -20°C, solution at -80°C). Prepare fresh stock solutions from solid compound. Protect from light and minimize freeze-thaw cycles. |
| Inaccurate solution concentration. | Ensure complete dissolution of the solid compound. Use a calibrated balance for weighing and precise pipetting for solvent addition. | |
| Visible color change in solid P7C3 | Potential degradation due to exposure to air, light, or moisture. | Discard the compound if a significant color change is observed. Store new batches in a tightly sealed container in a dark, dry environment at -20°C. |
| Loss of biological activity in cell-based assays | Degradation of P7C3 in the final aqueous culture medium. | Prepare fresh dilutions in media immediately before each experiment. Minimize the time the compound spends in aqueous solutions at 37°C. |
| Interaction with components of the culture medium. | Review the composition of your cell culture medium for any components that may react with carbazole derivatives. If possible, test a simpler buffer system. |
P7C3 Stability and Storage Summary
Quantitative stability data for P7C3 under various stress conditions (e.g., hydrolysis, oxidation, photolysis) is not extensively available in the public domain. The following table summarizes the general recommendations based on information from commercial suppliers and the known properties of related carbazole compounds.
| Form | Storage Condition | Recommended Temperature | Reported Stability | Key Considerations |
| Solid | Long-term | -20°C | Up to 3 years | Protect from light and moisture. Store in a tightly sealed container. |
| Solution in DMSO | Long-term | -80°C | At least 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Solution in DMSO | Short-term | -20°C | Not recommended for extended periods | Use with caution and monitor for any signs of precipitation or degradation. |
| Aqueous Solution | Experimental Use | Room Temperature / 37°C | Limited stability | Prepare fresh for each experiment. Use as soon as possible after dilution. |
Experimental Protocols
Detailed, validated stability-indicating analytical methods for P7C3 are not publicly available. The following are generalized protocols that can be adapted for assessing the stability of small molecules like P7C3.
Protocol 1: General Stability Assessment using High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity and degradation of P7C3 over time under specific storage conditions.
-
Materials:
-
P7C3 reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade buffers (e.g., phosphate or acetate buffers)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
-
Methodology:
-
Prepare a stock solution of P7C3 in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Store aliquots of the stock solution under various conditions to be tested (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot and dilute it to a working concentration with the mobile phase.
-
Analyze the sample by HPLC. A typical starting method could be a gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) and UV detection at a wavelength determined by the UV spectrum of P7C3.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent P7C3 compound.
-
Calculate the percentage of P7C3 remaining at each time point relative to the initial time point (T=0).
-
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
-
Methodology:
-
Acid Hydrolysis: Incubate a P7C3 solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a P7C3 solution with a dilute base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.
-
Oxidation: Treat a P7C3 solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose solid P7C3 or a solution to high temperatures (e.g., 80°C).
-
Photodegradation: Expose a P7C3 solution to UV and/or visible light.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and ideally by Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products. The goal is to develop an HPLC method that can resolve the parent P7C3 peak from all major degradation product peaks.
Visualizations
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nampt activator P7C3 ameliorates diabetes and improves skeletal muscle function modulating cell metabolism and lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay [open.fau.de]
- 4. researchgate.net [researchgate.net]
- 5. P7C3 | CAS 301353-96-8 | NAMPT activator [stressmarq.com]
Adjusting P7C3 experimental protocols for different neuronal cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the neuroprotective compound P7C3 and its analogs in neuronal cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P7C3?
A1: P7C3 and its analogs are neuroprotective compounds that function by activating nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] This activation leads to an increase in intracellular nicotinamide adenine dinucleotide (NAD+) levels, which is crucial for neuronal survival and function.[1]
Q2: What are the main applications of P7C3 in neuroscience research?
A2: P7C3 is primarily used for its proneurogenic and neuroprotective properties. It has been shown to protect newborn neurons in the dentate gyrus from cell death and enhance learning and memory in aged rats. Research has demonstrated its efficacy in various preclinical models of neurodegenerative diseases, including Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury.[2][3]
Q3: Is P7C3 orally bioavailable and can it cross the blood-brain barrier?
A3: Yes, P7C3 and its analogs are orally available and brain penetrant, making them suitable for in vivo studies in animal models.
Q4: What is the difference between P7C3 and P7C3-A20?
A4: P7C3-A20 is a more active analog of P7C3. It was developed to have improved potency and pharmacokinetic properties.
Q5: Does P7C3 have any effects on glial cells?
A5: Yes, P7C3 has been shown to have effects on glial cells. It can inhibit the activation of microglia, which is beneficial in neuroinflammatory conditions. Additionally, P7C3 treatment can promote the proliferation of oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes.
Troubleshooting Guide
Issue 1: P7C3/P7C3-A20 precipitates in the culture medium.
-
Possible Cause: The compound has limited solubility in aqueous solutions.
-
Solution:
-
Prepare a high-concentration stock solution in dimethyl sulfoxide (DMSO).
-
When preparing the final working concentration, dilute the stock solution in pre-warmed culture medium and vortex immediately to ensure proper mixing.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single use.
-
Issue 2: Observed cytotoxicity or neurite degeneration after P7C3-A20 treatment.
-
Possible Cause: The concentration of P7C3-A20 is too high. Studies have shown that P7C3-A20 can induce concentration-dependent neurite degeneration in primary neuronal cultures at concentrations of 500 nM or greater.
-
Solution:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
-
Based on existing literature, concentrations of 100 nM or below are generally considered non-toxic for primary neurons over a 24-hour period.
-
Always include a vehicle control (DMSO) to ensure that the observed effects are not due to the solvent.
-
Issue 3: No significant neuroprotective effect is observed.
-
Possible Cause 1: The concentration of P7C3 is too low.
-
Solution 1: Increase the concentration of P7C3, ensuring it remains within the non-toxic range for your cells. A dose-response experiment is highly recommended.
-
Possible Cause 2: The timing of P7C3 administration is not optimal for the injury model.
-
Solution 2: The therapeutic window for P7C3 can be narrow. For acute injury models, consider pre-treatment or co-treatment with the neurotoxic stimulus. For chronic models, a longer treatment duration may be necessary.
-
Possible Cause 3: The specific neuronal cell type or injury mechanism is not responsive to P7C3's mechanism of action.
-
Solution 3: P7C3's primary mechanism is through the NAMPT/NAD+ pathway. If the cellular insult is independent of this pathway, P7C3 may not be effective. Consider investigating the NAD+ levels in your experimental model to confirm that NAD+ depletion is part of the pathogenic process.
Quantitative Data Summary
Table 1: Recommended P7C3/P7C3-A20 Concentration Ranges for In Vitro Neuronal Cell Types
| Cell Type | Recommended Starting Concentration | Maximum Recommended Concentration (24h) | Reference |
| Primary Cortical Neurons | 10 nM | 100 nM | |
| Primary Hippocampal Neurons | 10 nM | 100 nM | |
| Primary Dopaminergic Neurons | 10 nM | 100 nM | |
| SH-SY5Y (differentiated) | 100 nM | 1 µM | |
| Microglia | 1 µM | 10 µM | |
| Oligodendrocyte Precursor Cells | 100 nM | 1 µM |
Note: These are starting recommendations. The optimal concentration should be determined empirically for each specific cell line and experimental condition.
Experimental Protocols
Protocol 1: Neuroprotection Assay in Primary Cortical Neurons
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density.
-
P7C3-A20 Preparation: Prepare a 10 mM stock solution of P7C3-A20 in DMSO. Dilute the stock solution in pre-warmed neuronal culture medium to final concentrations ranging from 10 nM to 100 nM.
-
Treatment:
-
Pre-treatment: Add the P7C3-A20 containing medium to the cells 2 hours before inducing neurotoxicity (e.g., with glutamate or hydrogen peroxide).
-
Co-treatment: Add the P7C3-A20 containing medium at the same time as the neurotoxic agent.
-
-
Incubation: Incubate the cells for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability Assays: Use assays such as MTT, LDH, or live/dead staining (e.g., Calcein-AM/Ethidium Homodimer-1) to quantify cell survival.
-
Neurite Outgrowth Analysis: Image the neurons and analyze neurite length and branching using appropriate software (e.g., ImageJ with the NeuronJ plugin).
-
Protocol 2: Differentiation of SH-SY5Y Cells and P7C3 Treatment
-
Differentiation: Differentiate SH-SY5Y cells using a standard protocol, commonly involving retinoic acid (RA) and sometimes brain-derived neurotrophic factor (BDNF).[4][5][6][7][8] A typical protocol involves treating the cells with 10 µM RA in low-serum medium for 5-7 days.
-
P7C3 Treatment: After differentiation, replace the medium with fresh differentiation medium containing P7C3 at concentrations ranging from 100 nM to 1 µM.
-
Incubation: Incubate for an additional 48-72 hours.
-
Assessment of Neuronal Maturation:
-
Immunocytochemistry: Stain for neuronal markers such as β-III-tubulin (Tuj1), microtubule-associated protein 2 (MAP2), and synaptic markers like synaptophysin.
-
Morphological Analysis: Analyze changes in cell morphology, such as the development of extensive neurite networks.
-
Signaling Pathways and Workflows
Caption: P7C3 signaling pathway.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: P7C3 High-Concentration Effects & Potential Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of high concentrations of the neuroprotective compound P7C3. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
1. What are the known cytotoxic effects of high concentrations of P7C3?
While P7C3 is primarily known for its neuroprotective effects at lower concentrations, higher concentrations have demonstrated significant anti-cancer activity in several cancer cell lines, including renal cell carcinoma (RCC) and glioma.[1] This cytotoxicity is characterized by the inhibition of cell proliferation and metastasis, and the induction of apoptosis.[1]
2. What is the mechanism of P7C3-induced cytotoxicity at high concentrations?
At high concentrations, P7C3 has been shown to suppress the expression of Ribonucleotide Reductase Subunit M2 (RRM2) at both the mRNA and protein levels.[1] This suppression leads to a downstream cascade involving the dysregulation of the Bcl-2 and BAX protein balance, ultimately activating the cGAS-STING signaling pathway, which can lead to apoptosis.[1]
3. What are the IC50 values for P7C3 in different cell lines?
The half-maximal inhibitory concentration (IC50) of P7C3 has been determined in several cell lines, indicating a differential sensitivity between cancerous and non-cancerous cells.
| Cell Line | Cell Type | IC50 Value (µM) |
| 786-O | Renal Cell Carcinoma | 23.83[1] |
| Caki-1 | Renal Cell Carcinoma | 23.72[1] |
| 293-T | Human Embryonic Kidney | 39.67[1] |
| HK-2 | Human Kidney (proximal tubule) | 39.83[1] |
4. What levels of apoptosis and cell death can be expected at high concentrations of P7C3?
In a study on renal cell carcinoma (RCC) cells, the following effects were observed after treatment with high concentrations of P7C3:
| P7C3 Concentration | Apoptosis Rate | Cell Death Rate |
| 30 µM | 25.93% | 5.6% |
| 60 µM | 18.06% | 43.89% |
These results suggest that at very high concentrations, other mechanisms of cell death beyond apoptosis may be triggered.[1]
5. Are there known off-target effects of P7C3 at high concentrations?
Yes. A study utilizing a human proteome microarray identified 577 potential protein targets of P7C3.[2] In glioma cells, P7C3 was found to directly bind to and inhibit phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[2] This suggests that the cytotoxic effects of P7C3 may be context-dependent and vary between different cell types.
6. How should I prepare P7C3 for in vitro experiments?
P7C3 is soluble in DMSO.[2][3] It is recommended to prepare a high-concentration stock solution in fresh, high-quality DMSO and then dilute it to the final desired concentration in your cell culture medium. To minimize the potential for DMSO-related cytotoxicity, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%). For some applications, sonication may be recommended to aid dissolution.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high cell death, even in control groups | Vehicle Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve P7C3 can be toxic to cells. | - Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%).- Run a vehicle-only control (cells treated with the same concentration of DMSO as the highest P7C3 concentration) to assess the solvent's effect on cell viability.[5] |
| Precipitation of P7C3 in culture medium | Poor Solubility: P7C3 may have limited solubility in aqueous solutions like cell culture medium, especially at high concentrations. | - Prepare fresh dilutions of P7C3 from a concentrated DMSO stock solution immediately before each experiment.- Briefly vortex or sonicate the diluted P7C3 solution before adding it to the cell culture.- Visually inspect the culture medium for any signs of precipitation after adding P7C3. |
| Inconsistent or non-reproducible results | Compound Instability: P7C3 may degrade over time, especially when stored improperly or subjected to multiple freeze-thaw cycles. Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of P7C3. | - Aliquot your P7C3 stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C as recommended by the supplier.- Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions. |
| High background in apoptosis assays (e.g., Annexin V/PI) | Mechanical Stress: Harsh cell handling during harvesting (e.g., excessive trypsinization, vigorous pipetting) can induce membrane damage and lead to false-positive staining. | - Handle cells gently during all washing and staining steps.- Optimize trypsinization time to avoid over-digestion.- Centrifuge cells at a low speed. |
| Low signal in cell viability assays (e.g., CCK-8) | Low Cell Number: An insufficient number of viable cells will result in a weak signal.Incorrect Incubation Time: The incubation time with the viability reagent may not be optimal for your specific cell line. | - Ensure you are seeding an adequate number of cells per well.- Optimize the incubation time with the CCK-8 reagent according to the manufacturer's instructions and your cell type's metabolic rate. |
Experimental Protocols
Cell Viability Assessment (CCK-8 Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
P7C3 Treatment: Prepare serial dilutions of P7C3 in culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the P7C3-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest P7C3 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is a general guideline for flow cytometry-based apoptosis detection.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of P7C3 and controls for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: A general workflow for investigating the cytotoxic effects of P7C3 in vitro.
Caption: P7C3-induced cytotoxicity is mediated by RRM2 suppression and cGAS-STING activation.
References
- 1. P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurogenic Compound P7C3 Regulates the Aerobic Glycolysis by Targeting Phosphoglycerate Kinase 1 in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line [mdpi.com]
Validation & Comparative
P7C3 and a New Generation of NAMPT Activators: A Comparative Guide to Neuroprotection
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. A promising strategy has emerged in the activation of Nicotinamide Phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway. The aminopropyl carbazole P7C3 was a pioneering compound in this class. This guide provides a comparative analysis of P7C3 and other recently developed NAMPT activators, focusing on their neuroprotective effects and supported by available experimental data.
The Central Role of NAMPT in Neuronal Health
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is implicated in a range of neurodegenerative conditions. NAMPT plays a crucial role in maintaining cellular NAD+ pools by converting nicotinamide to nicotinamide mononucleotide (NMN), a key NAD+ precursor. Activation of NAMPT can, therefore, bolster neuronal resilience and survival in the face of injury or disease.
Below is a diagram illustrating the NAMPT-mediated NAD+ salvage pathway, a primary target for the neuroprotective compounds discussed in this guide.
Comparative Analysis of NAMPT Activators
While P7C3 has demonstrated significant neuroprotective effects in various preclinical models, a new generation of NAMPT activators, including Nicotinamide Phosphoribosyltransferase Activating Therapeutics (NATs) and NAMPT-positive allosteric modulators (N-PAMs), has emerged. The following table summarizes the available quantitative data for these compounds. It is important to note that a direct head-to-head comparison in the same experimental settings is often unavailable in the current literature, and thus, these values should be interpreted with caution.
| Compound Class | Representative Compound(s) | Target | EC50 (NAMPT Activation) | Neuroprotective Model(s) | Key Findings & References |
| Aminopropyl Carbazole | P7C3, P7C3-A20 | NAMPT | Not explicitly reported in a standardized assay | Traumatic Brain Injury (TBI), Parkinson's Disease, Amyotrophic Lateral Sclerosis (ALS), Age-related cognitive decline | Promotes neuronal survival and neurogenesis.[1][2] Orally bioavailable and brain-penetrant.[2] |
| NAMPT "Booster" | SBI-797812 | NAMPT | 0.37 ± 0.06 µM (purified human NAMPT) | Not explicitly tested in neuroprotection models in the primary publication. | Increases intracellular NMN and NAD+ levels in cultured cells and elevates liver NAD+ in mice.[3][4][5] |
| NATs | NAT-5r | NAMPT | 2.6 µM | Chemotherapy-induced peripheral neuropathy (CIPN) | Showed strong neuroprotective efficacy in a mouse model of CIPN.[6] |
| N-PAMs | Compound [II] from Shen et al., 2023 | NAMPT (Allosteric) | 0.058 µM | Not yet reported in neuroprotection models. | Orally bioavailable with improved pharmacokinetic properties in mice. |
Experimental Methodologies
The following sections detail the experimental protocols for key assays cited in the comparison of these NAMPT activators.
NAMPT Activity Assay (Coupled Enzyme Assay)
This assay is commonly used to screen for and characterize NAMPT activators by measuring the production of NAD+.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and the purified NAMPT enzyme.
-
Compound Addition: The test compound (e.g., P7C3, SBI-797812) is added at various concentrations.
-
Coupled Reactions: The product of the NAMPT reaction, NMN, is converted to NAD+ by the enzyme NMNAT. Subsequently, NAD+ is reduced to NADH by alcohol dehydrogenase (ADH) in the presence of ethanol.
-
Detection: The production of NADH is monitored by measuring the increase in fluorescence at an excitation/emission of ~340/460 nm. The rate of NADH production is proportional to the NAMPT activity.[7]
Cell-Based NAD+ Level Measurement
This protocol is used to determine the effect of NAMPT activators on intracellular NAD+ concentrations.
Protocol:
-
Cell Culture and Treatment: Neuronal cell lines or primary neurons are cultured under standard conditions. The cells are then treated with the NAMPT activator at various concentrations for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with cold PBS and lysed using an extraction buffer (e.g., 0.6 M perchloric acid).
-
Neutralization: The acidic extract is neutralized with a potassium carbonate solution.
-
Quantification: The NAD+ concentration in the neutralized lysate is determined using a commercially available NAD/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.[8][9][10] The results are often normalized to the total protein concentration of the cell lysate.
In Vivo Neuroprotection Model: Traumatic Brain Injury (TBI) in Mice
This model is used to assess the neuroprotective efficacy of compounds in a clinically relevant injury model.
Protocol:
-
Animal Model: Adult male mice are typically used.
-
TBI Induction: A controlled cortical impact (CCI) is a common method to induce a focal TBI. Animals are anesthetized, and a craniotomy is performed. A pneumatic impactor is used to deliver a controlled impact to the exposed dura.[11][12]
-
Compound Administration: The test compound (e.g., P7C3-A20) or vehicle is administered at a specific time point post-injury (e.g., 30 minutes) and then daily for a set period (e.g., 7 days).[13]
-
Behavioral Assessment: A battery of behavioral tests is performed to assess motor and cognitive function. This can include tests like the Morris water maze for learning and memory and the rotarod test for motor coordination.
-
Histological Analysis: At the end of the study, brain tissue is collected and analyzed to determine the lesion volume and the extent of neuronal survival in specific brain regions, such as the hippocampus.
Conclusion
P7C3 has been instrumental in validating NAMPT as a viable target for neuroprotection. The development of newer activators like NATs and N-PAMs represents a significant advancement, with some compounds exhibiting higher potency in in vitro assays. However, a comprehensive understanding of their comparative efficacy in vivo requires further investigation through direct, head-to-head studies. The experimental protocols outlined in this guide provide a framework for such comparative analyses, which will be crucial for the continued development of NAMPT-based therapeutics for neurodegenerative diseases.
References
- 1. P7C3 Neuroprotective Chemicals Block Axonal Degeneration and Preserve Function after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]
- 4. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boosting NAD+ with a small molecul ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental models in traumatic brain injury: From animal models to in vitro assays | Medicina Intensiva [medintensiva.org]
- 12. imsear.searo.who.int [imsear.searo.who.int]
- 13. P7C3-A20 treatment one year after TBI in mice repairs the blood–brain barrier, arrests chronic neurodegeneration, and restores cognition - PMC [pmc.ncbi.nlm.nih.gov]
P7C3 versus NSI-189: A Comparative Guide to Hippocampal Neurogenesis Promotion
For Researchers, Scientists, and Drug Development Professionals
The promotion of hippocampal neurogenesis, the birth of new neurons in the hippocampus, represents a promising therapeutic strategy for a range of neurological and psychiatric disorders, including depression, Alzheimer's disease, and stroke. Two small molecules, P7C3 and NSI-189, have emerged as potent inducers of neurogenesis, each with a distinct mechanism of action. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.
At a Glance: P7C3 vs. NSI-189
| Feature | P7C3 | NSI-189 |
| Primary Mechanism | Neuroprotective: Inhibits apoptosis of newborn neural precursor cells. | Neurogenic: Stimulates the proliferation of neural stem cells. |
| Signaling Pathway | Activates the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway via NAMPT. | Upregulates neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF). |
| Reported Efficacy | Increases the net magnitude of hippocampal neurogenesis by promoting cell survival.[1] | Increases the proliferation of neural precursor cells.[1] |
| Key Advantage | Promotes the long-term survival of newly formed neurons. | Directly stimulates the initial phase of neurogenesis. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, offering a direct comparison of the neurogenic effects of P7C3 and NSI-189.
Table 1: Comparative Efficacy in a Mouse Model of Hippocampal Neurogenesis
| Compound | Dosage | Administration | Duration | Outcome | Reference |
| P7C3-A20 | 10 mg/kg | Oral | 38 weeks | Elevated survival of hippocampal BrdU+ cells in nonhuman primates. | [1] |
| NSI-189 | 30 mg/kg | Oral | 5 days | Showed a nonsignificant dose-dependent increase in the number of BrdU+ cells. | [1] |
| P7C3-A20 | Not specified | Not specified | 15 days | Elevated the net magnitude of hippocampal neurogenesis to a greater degree than NSI-189. | [1] |
Note: P7C3-A20 is a more active and orally bioavailable analog of P7C3.
Signaling Pathways
The distinct mechanisms of P7C3 and NSI-189 are rooted in their differing effects on intracellular signaling cascades.
P7C3: The NAMPT-NAD+ Pathway
P7C3 and its analogs exert their neuroprotective effects by activating Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[2] This leads to an increase in cellular NAD+ levels, which is crucial for neuronal survival and function.
Caption: P7C3 signaling pathway.
NSI-189: Upregulation of Neurotrophic Factors
The precise molecular target of NSI-189 remains to be fully elucidated. However, studies have shown that its administration leads to an upregulation of key neurotrophic factors, such as BDNF and SCF.[3] These factors are known to play a critical role in promoting neurogenesis and synaptic plasticity.
Caption: NSI-189 signaling pathway.
Experimental Protocols
The following provides a general overview of the key experimental methodologies used to assess the effects of P7C3 and NSI-189 on hippocampal neurogenesis.
In Vivo Assessment of Neurogenesis in Mice
A common experimental workflow to evaluate the proneurogenic effects of compounds in vivo involves the use of the thymidine analog bromodeoxyuridine (BrdU) to label dividing cells.
Caption: Experimental workflow.
1. Animal Models and Compound Administration:
-
Animals: Adult male mice (e.g., C57BL/6J) are commonly used.
-
Housing: Mice are typically singly housed to maintain low basal neurogenesis levels.
-
Administration: P7C3 or NSI-189 is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosage and frequency. A vehicle control group is always included.
2. BrdU Labeling:
-
To label newly born cells, the thymidine analog BrdU is administered to the mice. This is often done through daily intraperitoneal injections (e.g., 50 mg/kg) for a set period during the compound treatment.
3. Tissue Processing and Immunohistochemistry:
-
Following the treatment period, mice are euthanized, and their brains are collected.
-
The brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned using a cryostat or vibratome.
-
Immunohistochemistry is performed on the brain sections to visualize the cells of interest. This involves using specific antibodies against:
-
BrdU: To identify all newly divided cells.
-
Neuronal Nuclei (NeuN): To identify mature neurons. Co-localization of BrdU and NeuN indicates newly born mature neurons.
-
Doublecortin (DCX): To identify immature, migrating neurons.
-
4. Quantification and Analysis:
-
The number of labeled cells (e.g., BrdU-positive, BrdU/NeuN double-positive) in the dentate gyrus of the hippocampus is quantified using stereological methods or by counting cells in representative sections.
-
Statistical analysis is then performed to compare the number of new neurons in the compound-treated groups versus the vehicle control group.
Conclusion
Both P7C3 and NSI-189 are valuable tools for studying and promoting hippocampal neurogenesis. The choice between these compounds will depend on the specific research question. P7C3, with its neuroprotective mechanism, may be more suited for studies focused on the long-term survival and integration of new neurons, particularly in models of neurodegeneration where apoptosis is a key pathological feature. In contrast, NSI-189's pro-proliferative action makes it a strong candidate for investigating the initial stages of neurogenesis and for applications where a rapid increase in the number of new neurons is desired. Further research, including head-to-head comparative studies under various pathological conditions, will be crucial to fully elucidate the therapeutic potential of these promising neurogenic agents.
References
P7C3's Neuroprotective Efficacy in Non-Human Primates: A Comparative Analysis
A Deep Dive into the Preclinical Validation of a Promising Neuroprotective Compound
The quest for effective neuroprotective therapies for a range of devastating neurological disorders, from Alzheimer's disease to traumatic brain injury, has led researchers to explore a variety of novel compounds. Among these, the P7C3 class of aminopropyl carbazoles has emerged as a promising candidate, demonstrating potent neuroprotective effects in numerous rodent models. A pivotal step in the translational pipeline is the validation of these findings in species more closely related to humans. This guide provides a comprehensive overview of the key study validating the neuroprotective effects of the P7C3 analog, P7C3-A20, in a non-human primate model, and offers a comparative perspective with other neuroprotective agents.
Quantitative Data Summary
A key study investigated the long-term effects of oral P7C3-A20 administration on hippocampal neurogenesis in adult male rhesus monkeys. The primary endpoint was the quantification of newly born neurons, labeled with 5'-bromo-2-deoxyuridine (BrdU), that survived over a 27-week period following labeling. The results demonstrated a significant neuroprotective effect of P7C3-A20.
| Treatment Group | Mean Number of BrdU+ Cells in the Dentate Gyrus |
| Vehicle | 4,285 |
| P7C3-A20 (10 mg/kg, oral, daily) | 7,143 |
Data from Bauman, et al. (2018). Neuroprotective efficacy of P7C3 compounds in primate hippocampus.
This approximate 67% increase in the survival of new neurons in the hippocampus of monkeys treated with P7C3-A20 provides strong evidence of its neuroprotective efficacy in a primate brain.[1][2][3][4]
Comparative Analysis with NSI-189 in Rodent Models
While direct comparative studies of P7C3 with other neuroprotective agents in non-human primates are limited, a comparison with the proneurogenic compound NSI-189 has been conducted in mice. This study revealed that while both compounds promote hippocampal neurogenesis, they do so through different mechanisms. NSI-189 was found to be pro-proliferative, increasing the birth of new neurons. In contrast, P7C3-A20's primary mechanism is the enhancement of neuronal survival, protecting young neurons from cell death.[1][2][3][4] This distinction is critical for understanding the potential therapeutic applications of each compound.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, the detailed experimental methodologies are provided below.
P7C3-A20 Non-Human Primate Study Protocol
-
Subjects: Adult male rhesus monkeys (Macaca mulatta).
-
Drug Administration: P7C3-A20 was administered orally at a dose of 10 mg/kg daily for 38 weeks. The compound was formulated in corn oil and a flavored syrup to ensure compliance. A vehicle control group received the formulation without the active compound.[1][3][5]
-
BrdU Labeling: To label newly born cells, monkeys received a weekly intravenous injection of 5'-bromo-2-deoxyuridine (BrdU) during weeks 2 through 11 of the study.[1][3][5]
-
Quantification: The total number of BrdU-positive cells in the dentate gyrus of the hippocampus was quantified using unbiased stereology, a rigorous and accurate method for estimating cell numbers in a three-dimensional structure.[1][3][5]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the proposed mechanism of action of P7C3, the following diagrams are provided.
References
- 1. Neuroprotective efficacy of P7C3 compounds in primate hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuation of neurogenesis in the hippocampus of the adult macaque monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Neuroprotective efficacy of P7C3 compounds in primate hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
P7C3 and its Analogs: A Comparative Analysis of Neuroprotective Efficacy Across Neurodegenerative Disease Models
A detailed examination of the aminopropyl carbazole compound P7C3 and its derivatives reveals a promising therapeutic avenue for a range of neurodegenerative diseases. Cross-validation studies in preclinical models of Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) consistently demonstrate the neuroprotective potential of this chemical class, primarily through the enhancement of the NAD+ salvage pathway.
The P7C3 class of compounds, including the notable analogs P7C3-A20 and (-)-P7C3-S243, has emerged from target-agnostic in vivo screens as potent neuroprotective agents.[1] These compounds are orally bioavailable, can cross the blood-brain barrier, and have shown a favorable safety profile in animal studies.[1] Their mechanism of action centers on the activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the cellular NAD+ salvage pathway.[2][3] By enhancing NAMPT activity, P7C3 and its derivatives boost intracellular NAD+ levels, a critical molecule for neuronal survival and function that is often depleted in neurodegenerative conditions.[2] This guide provides a comparative overview of the experimental evidence supporting the activity of P7C3 compounds across different neurodegenerative disease models.
Quantitative Comparison of P7C3 Activity
The efficacy of P7C3 and its derivatives has been quantified in various preclinical models. The following tables summarize the key findings in models of Alzheimer's disease, Parkinson's disease, and ALS.
| Alzheimer's Disease Model | |
| Compound | (-)-P7C3-S243 |
| Animal Model | TgF344-AD Rats |
| Dosage & Administration | Daily oral administration, beginning at 6 months of age. |
| Key Outcome | Blocked neurodegeneration and protected against cognitive deficits and depressive-like behavior.[4][5] |
| Quantitative Data | While specific quantitative data on cognitive performance improvement with (-)-P7C3-S243 in TgF344-AD rats with established deficits is not readily available in the reviewed literature, studies have shown that the model exhibits spatial reference memory impairments in the Barnes Maze as early as 4 months of age.[6] One study noted that at 15 months, no significant learning or memory deficits were observed in the Barnes maze, making it difficult to assess improvement at that specific time point.[2] |
| Parkinson's Disease Model | |
| Compound | P7C3-A20 / (-)-P7C3-S243 |
| Animal Model | MPTP-induced mouse model |
| Dosage & Administration | Intraperitoneal (i.p.) injections. |
| Key Outcome | Protection of dopaminergic neurons in the substantia nigra and preservation of striatal dopamine levels. |
| Quantitative Data | In a typical MPTP model, the number of tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra pars compacta (SNpc) is significantly reduced. For instance, MPTP treatment can decrease the number of TH+ neurons from approximately 8,300 to a range of 3,200-4,500.[3][7] While specific data for P7C3-A20 is not available in the provided results, neuroprotective compounds in this model have been shown to restore TH+ neuron counts to approximately 5,800-6,100.[3] Similarly, striatal dopamine levels, which can be depleted by over 90% with MPTP, are a key measure of neuroprotection.[8] |
| Amyotrophic Lateral Sclerosis (ALS) Model | |
| Compound | P7C3-A20 |
| Animal Model | G93A-SOD1 Transgenic Mice |
| Dosage & Administration | 20 mg/kg/day, i.p. |
| Key Outcome | Improved motor function and delayed disease progression. |
| Quantitative Data | P7C3A20-treated G93A-SOD1 mice showed a significantly longer retention time on the accelerating rotarod at weeks 13, 14, 15, and 16 compared to vehicle-treated siblings.[2] Studies on this mouse model have shown a significant loss of motor neurons in the spinal cord, with up to a 53% reduction in phrenic motor neurons by the end stage of the disease.[4] The average lifespan of G93A-SOD1 mice is approximately 130-134 days.[9][10] Data on the extension of lifespan and quantification of motor neuron survival with P7C3-A20 treatment would further solidify its therapeutic potential in this model. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the studies of P7C3 and its analogs.
Alzheimer's Disease Model: TgF344-AD Rat
The TgF344-AD rat model is a well-established model that recapitulates many of the pathological hallmarks of Alzheimer's disease, including age-dependent amyloid-beta plaque deposition, tau pathology, and cognitive decline.[11]
-
Animal Model: Male and female TgF344-AD rats and their wild-type littermates are used.
-
Compound Administration: (-)-P7C3-S243 is typically administered orally on a daily basis, often mixed in a palatable vehicle like peanut butter. Treatment can be initiated at various ages to assess both preventative and therapeutic effects.
-
Behavioral Testing: Cognitive function is assessed using standardized tests such as the Barnes maze or Morris water maze. These tests evaluate spatial learning and memory. Depressive-like behavior can be assessed using tests like the forced swim test.
-
Histological and Biochemical Analysis: Following behavioral testing, brain tissue is collected for analysis. Immunohistochemistry is used to quantify neuronal loss, amyloid plaque burden, and neuroinflammation. Biochemical assays can be used to measure levels of specific proteins and neurotransmitters.
Parkinson's Disease Model: MPTP-induced Mouse
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model of Parkinson's disease that selectively destroys dopaminergic neurons in the substantia nigra.[1]
-
Animal Model: Typically, C57BL/6 mice are used due to their susceptibility to MPTP.
-
Toxin Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections over a short period (e.g., four injections at 2-hour intervals).[1]
-
Compound Administration: P7C3 derivatives are typically dissolved in a suitable vehicle and administered via i.p. injection or oral gavage, either before, during, or after MPTP administration to assess neuroprotective or neurorestorative effects.
-
Behavioral Assessment: Motor function can be evaluated using tests such as the rotarod, pole test, or open field test to measure coordination, balance, and locomotor activity.
-
Neurochemical and Histological Analysis: Seven to 21 days after MPTP treatment, brains are harvested. The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified using stereological methods. Striatal dopamine and its metabolites are measured using high-performance liquid chromatography (HPLC).[12][13]
Amyotrophic Lateral Sclerosis (ALS) Model: G93A-SOD1 Mouse
The G93A-SOD1 transgenic mouse model is the most widely used animal model for ALS, expressing a mutant human superoxide dismutase 1 gene and exhibiting progressive motor neuron degeneration and paralysis.[14]
-
Animal Model: Transgenic mice expressing the G93A mutation in the human SOD1 gene (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J) and their non-transgenic littermates are used.
-
Compound Administration: P7C3-A20 is dissolved in a vehicle and administered daily via i.p. injection, often starting at a presymptomatic or early symptomatic stage.
-
Motor Function Assessment: Motor performance is regularly monitored using tests like the accelerating rotarod to assess coordination and endurance.[2] Grip strength and gait analysis can also be employed.
-
Disease Progression and Survival: The onset of symptoms (e.g., tremor, limb weakness) and disease progression are recorded. The primary endpoint is often lifespan, defined as the age at which the mouse is unable to right itself within 30 seconds.
-
Histological Analysis: At the end of the study, spinal cords are collected to quantify the number of surviving motor neurons in the ventral horn using histological staining (e.g., Nissl staining or choline acetyltransferase immunohistochemistry).
Signaling Pathways and Experimental Workflows
The neuroprotective effects of P7C3 are mediated by a well-defined signaling pathway. Understanding this pathway and the typical workflow for evaluating neuroprotective compounds is essential for researchers in the field.
Caption: P7C3 signaling pathway.
The diagram above illustrates the mechanism of action of P7C3 and its analogs. By activating NAMPT, these compounds increase the intracellular pool of NAD+, which in turn activates sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[1] Activated SIRT3 improves mitochondrial function, reduces oxidative stress, and ultimately promotes neuronal survival.
Caption: In vivo neuroprotection workflow.
The typical experimental workflow for evaluating the neuroprotective efficacy of a compound like P7C3 in vivo is depicted above. This process involves selecting an appropriate animal model, inducing the disease pathology, administering the test compound and a vehicle control, assessing behavioral outcomes, and finally, performing detailed post-mortem analysis of the affected tissues.
References
- 1. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine neuronal protection in the mouse Substantia nigra by GHSR is independent of electric activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping Motor Neuron Vulnerability in the Neuraxis of Male SOD1G93A Mice Reveals Widespread Loss of Androgen Receptor Occurring Early in Spinal Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical and cognitive changes precede structural abnormalities in the TgF344-AD rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Model-Based (2D) and Design-Based (3D) Stereological Methods for Estimating Cell Number in the Substantia Nigra pars compacta of the C57BL/6J Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Blog: Power and Control: Why SOD1 Study Standardization M... | ALS TDI [als.net]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Mouse Model of Nigrostriatal Dopaminergic Axonal Degeneration As a Tool for Testing Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of P7C3 and Edaravone for Stroke Recovery: A Guide for Researchers
An objective analysis of two distinct neuroprotective agents for ischemic stroke, comparing the preclinical promise of the P7C3 aminopropyl carbazole family with the clinically established efficacy of the free radical scavenger, Edaravone.
This guide provides a comprehensive comparison of P7C3 and Edaravone, two neuroprotective compounds with different mechanisms of action, for the treatment of ischemic stroke. While Edaravone is an approved therapy in some regions for acute ischemic stroke, the P7C3 family of compounds represents a promising novel therapeutic approach. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of available data to inform future research and development in stroke therapeutics.
Executive Summary
Edaravone is a potent antioxidant and free radical scavenger that has demonstrated modest but significant efficacy in clinical trials for acute ischemic stroke, particularly in combination with dexborneol.[1][2] Its mechanism centers on mitigating oxidative stress, a key contributor to neuronal damage following ischemia.[3][4][5][6][7] In contrast, P7C3 compounds, specifically the derivative P7C3-A20, have shown promising results in preclinical animal models of stroke.[8][9][10][11][12] The proposed mechanism of P7C3-A20 involves the preservation of intracellular nicotinamide adenine dinucleotide (NAD+) levels, which is crucial for neuronal survival and function, and the promotion of neurogenesis.[9][11][12][13] To date, no head-to-head clinical trials comparing P7C3 and Edaravone have been conducted. This guide synthesizes the available preclinical and clinical data to provide an objective comparison.
Quantitative Data Comparison
The following tables summarize the key efficacy data from preclinical studies of P7C3-A20 and clinical trials of Edaravone.
Table 1: Preclinical Efficacy of P7C3-A20 in a Rat Model of Ischemic Stroke
| Outcome Measure | P7C3-A20 Treatment | Vehicle Control | Significance |
| Sensorimotor Function (Grid-Walk Task, Missteps) | 16.8 ± 3 | 33.0 ± 7.4 | p < 0.05 |
| Working Memory (Water Maze, Escape Latency on Day 4) | 16.7 ± 1.6 sec | 24.2 ± 1.7 sec | p < 0.05 |
| Cortical Atrophy | 0.35 ± 0.01 | 0.44 ± 0.03 | p < 0.05 |
| Hippocampal Atrophy | 0.81 ± 0.03 | 0.94 ± 0.05 | p < 0.05 |
| Neurogenesis (Subventricular Zone, BrdU+/NeuN+ cells) | 513 ± 29 | 356 ± 31 | p < 0.05 |
| NAD+ Levels (Normalized) | 0.35 ± 0.04 | 0.2 ± 0.03 | p < 0.05 |
Data from a study involving a 90-minute transient middle cerebral artery occlusion (tMCAO) in rats.[9]
Table 2: Clinical Efficacy of Edaravone in Acute Ischemic Stroke Patients
| Study | Treatment Group | Control Group | Outcome Measure | Result | Significance |
| Phase III Trial (Edaravone dexborneol vs. Edaravone)[1] | Edaravone dexborneol (n=585) | Edaravone (n=580) | Favorable functional outcome (mRS ≤1) at 90 days | 67.18% vs. 58.97% | p=0.004 |
| Real-World Cohort Study (Edaravone dexborneol)[14] | Edaravone dexborneol (n=3,017) | No Edaravone dexborneol (n=1,384) | Favorable functional outcome (mRS 0-1) at 90 days | 68.6% vs. 66.0% | aOR 1.23 |
| Retrospective Observational Study (Edaravone in Endovascular Therapy)[15] | Edaravone (n=10,281) | Control (n=1,227) | Functional independence at discharge | 32.3% vs. 25.9% | aOR 1.21 |
| Meta-analysis[16] | Edaravone | Control | Mortality | Reduced risk | RR 0.63, p<0.00001 |
mRS: modified Rankin Scale; aOR: adjusted Odds Ratio; RR: Relative Risk.
Mechanisms of Action
The neuroprotective effects of P7C3 and Edaravone are attributed to distinct molecular mechanisms.
Edaravone: As a potent free radical scavenger, Edaravone mitigates oxidative stress by neutralizing reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite.[4][6] This action protects neuronal and endothelial cell membranes from lipid peroxidation, a major contributor to secondary injury following ischemic stroke.[3][5][7]
P7C3-A20: The P7C3 class of compounds is believed to exert its neuroprotective effects by enhancing the activity of the NAD+ salvage pathway.[9][11][12] By preserving intracellular NAD+ levels, P7C3-A20 supports cellular energy metabolism and the function of NAD+-dependent enzymes, such as sirtuins, which are involved in cell survival and DNA repair.[13] Additionally, P7C3-A20 has been shown to promote the survival of newborn neurons, suggesting a role in post-stroke brain repair.[8][10][12]
Signaling Pathway Diagrams
Caption: Mechanism of action of Edaravone in ischemic stroke.
References
- 1. Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. Newly Published Collaboration Shows Promise in Saving Brain Cells Following Stroke - The Miami Project [themiamiproject.org]
- 9. ahajournals.org [ahajournals.org]
- 10. neurosciencenews.com [neurosciencenews.com]
- 11. Research Portal [scholarship.miami.edu]
- 12. researchgate.net [researchgate.net]
- 13. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Safety of edaravone in acute ischemic stroke: A systematic review and meta-analysis | Neurology Asia [neurology-asia.org]
Safety Operating Guide
Safe Disposal Protocol for 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol
For Immediate Reference: Waste Classification
| Chemical Name | Classification | Primary Hazards | UN Number (Anticipated) |
| 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol | Halogenated Organic Waste, Carbazole Derivative | Toxic to aquatic life with long-lasting effects.[1][2] Potential carcinogen. | Not available; handle as hazardous waste. |
This guide provides comprehensive, step-by-step procedures for the safe disposal of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these protocols is critical for maintaining a safe and compliant research environment.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound, ensure all necessary safety precautions are in place.
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[3]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and properly fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
-
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate proper disposal. This compound must be treated as halogenated organic waste .[4][5]
-
Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[3][6]
-
Incompatible Materials: Keep this waste stream separate from acids, bases, and strong oxidizing agents.[3][6]
-
Waste Container:
Step-by-Step Disposal Procedure
-
Preparation:
-
If the compound is in a solid form, carefully transfer it to the designated halogenated waste container inside a chemical fume hood. Avoid creating dust. If necessary, dampen the solid with a small amount of a compatible halogenated solvent (e.g., dichloromethane) to minimize dust generation.[7]
-
If the compound is in a solution, transfer the solution to the designated liquid halogenated waste container.
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[3][5]
-
Clearly write the full chemical name: "3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol" and its concentration or estimated amount on the label.[4][5] Do not use abbreviations.[5]
-
List all constituents of the waste, including any solvents used.
-
-
Storage:
-
Disposal Request:
-
When the waste container is nearly full (do not overfill), arrange for its collection through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for chemical waste pickup.
-
Spill and Emergency Procedures
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3][7]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
Label the spill debris as hazardous waste and dispose of it along with other halogenated waste.[3]
-
-
Major Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry to the contaminated area.
-
Disposal Workflow
Caption: Workflow for the safe disposal of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol.
References
Personal protective equipment for handling 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Chemical Profile:
-
Name: 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol
-
Synonyms: 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, 1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol[1]
-
Formula: C₂₁H₁₈Br₂N₂O[1]
-
Appearance: Solid[1]
Personal Protective Equipment (PPE)
Based on safety data for similar carbazole derivatives, the following personal protective equipment is mandatory to prevent exposure.[2][3]
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety glasses or goggles meeting EN166 standards. A face shield should be worn if there is a risk of splashing.[3][4] | Protects against eye irritation and chemical burns from dust or splashes. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or other protective clothing is required to prevent skin contact.[3][4] | Prevents skin irritation and absorption of the hazardous substance.[2][3] Contaminated clothing should be removed and washed before reuse.[5] |
| Respiratory | Use in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate or dust is generated, a NIOSH/MSHA or EN 149 approved respirator should be used.[3] | Minimizes inhalation of potentially toxic dust or vapors. Carbazole derivatives can cause respiratory system irritation.[3] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[4][5] | Prevents accidental ingestion and cross-contamination. |
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][5] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[2] |
Operational Plan: Safe Handling Workflow
All handling of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2] Ensure that an eyewash station and safety shower are readily accessible.[2][3]
Caption: Safe handling workflow for 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol.
Disposal Plan
Proper disposal of 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[6]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any solid 3,6-Dibromo-alpha-[(phenylamino)methyl]-9H-carbazole-9-ethanol, contaminated weighing papers, and disposable equipment into a designated, clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[6]
-
Empty Containers: "Empty" containers that held the compound should be rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated liquid waste.[6]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Final Disposal:
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
